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  • Product: 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
  • CAS: 667437-81-2

Core Science & Biosynthesis

Foundational

mechanism of action for quinoline carboxylic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action of Quinoline Carboxylic Acid Derivatives Introduction The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Quinoline Carboxylic Acid Derivatives

Introduction

The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] These compounds are renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The most prominent members of this class are the quinolone and fluoroquinolone antibiotics, which have been indispensable in treating bacterial infections for decades.[4]

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core mechanisms by which quinoline carboxylic acid derivatives exert their biological effects. As a Senior Application Scientist, the focus is not merely on what these compounds do, but on the intricate molecular interactions and the causal biochemical pathways that underpin their activity. We will delve into their primary antibacterial mode of action, the validated experimental protocols used to elucidate this mechanism, the challenges posed by bacterial resistance, and the expanding horizon of their therapeutic applications.

Part 1: The Primary Antibacterial Mechanism — Inhibition of Bacterial Type II Topoisomerases

The hallmark of antibacterial quinolones is their capacity to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for managing DNA topology, a complex but vital process for cell survival.[5]

The Essential Role of Target Enzymes

During DNA replication and transcription, the movement of cellular machinery along the DNA helix generates positive supercoils ahead of the replication or transcription fork.[6] This overwinding creates topological stress that can physically impede the progress of these processes, halting DNA synthesis and cell division.

  • DNA Gyrase: This enzyme, unique to bacteria, actively introduces negative supercoils into the DNA, thereby relaxing the positive supercoils generated during replication and transcription.[6] This function is indispensable for bacterial life.

  • Topoisomerase IV: The primary role of topoisomerase IV is to decatenate, or unlink, newly replicated daughter chromosomes, ensuring they are properly segregated into daughter cells after cell division.[7]

Both enzymes function by creating a transient double-stranded break in one segment of DNA (the "G" or gate segment), passing another segment of DNA (the "T" or transport segment) through the break, and then resealing the break.[8]

The "Poisoning" Mechanism: Trapping the Cleavage Complex

Quinolones do not inhibit their target enzymes in a conventional sense. Instead, they act as "topoisomerase poisons."[9] Their mechanism relies on stabilizing the transient covalent complex formed between the topoisomerase and the cleaved DNA.[5][6] This action converts these essential enzymes into toxic agents that generate lethal double-strand DNA breaks.[10]

The key steps in this process are:

  • Binding: The quinolone molecule inserts itself into the DNA-enzyme complex at the site of cleavage.

  • Stabilization: It forms a stable ternary complex (Quinolone-Enzyme-DNA), effectively trapping the enzyme in its cleavage-mediating state and preventing the re-ligation of the DNA strands.[6][7]

  • Consequences: The stalled replication forks collide with these stabilized cleavage complexes, leading to the release of irreversible and lethal double-stranded DNA breaks.[6][7] This catastrophic DNA damage triggers the bacterial SOS response and, at sufficient concentrations, leads to rapid cell death.[5][7]

Molecular Interactions within the Ternary Complex

The precise interaction is facilitated by the quinolone's structure. The carboxylic acid at the C-3 position and the ketone at C-4 are crucial for activity.[5] Crystallographic and modeling studies suggest that these groups chelate a magnesium ion, which then acts as a bridge between the drug and specific amino acid residues within the enzyme's Quinolone-Resistance Determining Region (QRDR) via a network of water molecules.[11] Key residues, such as Serine-83 and Aspartate-87 in the GyrA subunit of E. coli DNA gyrase, are critical for this interaction.[12]

G cluster_process Bacterial DNA Replication cluster_enzyme Topoisomerase Action Replication Replication Fork Progression Supercoils Positive Supercoiling (Topological Stress) Replication->Supercoils generates Gyrase DNA Gyrase / Topo IV Supercoils->Gyrase recruits CleavageComplex Transient DNA Cleavage Complex Gyrase->CleavageComplex creates Relaxation Relaxation / Decatenation CleavageComplex->Relaxation re-ligates to allow TernaryComplex Stable Ternary Complex (Quinolone-Enzyme-DNA) Relaxation->Replication enables continued Quinolone Quinolone Carboxylic Acid Quinolone->CleavageComplex binds & stabilizes DSB Double-Strand DNA Breaks TernaryComplex->DSB leads to CellDeath Bacterial Cell Death DSB->CellDeath induces

Quinolone mechanism of action via topoisomerase poisoning.
Differential Targeting in Bacteria

The primary target of quinolones can vary between bacterial species.

  • In many Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the primary target.

  • In contrast, for many Gram-positive bacteria , like Staphylococcus aureus, topoisomerase IV is the more sensitive primary target.[7]

This differential sensitivity has implications for drug development and the evolution of resistance. For instance, ciprofloxacin appears to target both enzymes, while nalidixic acid is more specific for gyrase.[13]

Part 2: Investigating the Mechanism — Key Experimental Protocols

To validate the mechanism of a novel quinoline derivative and quantify its potency, a series of robust in vitro enzymatic assays are essential. These assays isolate the compound's interaction with its molecular targets, providing direct evidence of inhibition and the specific mode of action.

Causality in Experimental Design

The choice of these assays is deliberate. A supercoiling assay directly measures the primary catalytic function of DNA gyrase. A cleavage assay provides the definitive proof of the "poisoning" mechanism, demonstrating that the compound stabilizes the enzyme-DNA complex rather than simply blocking the active site. This distinction is critical for classifying a compound as a true quinolone-like inhibitor.

Protocol 1: DNA Gyrase Supercoiling Assay
  • Objective: To determine the concentration of a test compound required to inhibit 50% (IC₅₀) of the DNA supercoiling activity of purified DNA gyrase.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 175 mM KGlu), 1.5 mM ATP, and a defined amount (e.g., 5 nM) of relaxed plasmid DNA (e.g., pBR322) as the substrate.[14]

    • Compound Addition: Add the quinoline derivative at a range of concentrations to the reaction tubes. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (DMSO vehicle).

    • Enzyme Initiation: Add a fixed concentration of purified DNA gyrase (e.g., 50 nM) to each tube to start the reaction.[14]

    • Incubation: Incubate the reactions at 37°C for a set time, typically 30-60 minutes.

    • Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (SDS) and a tracking dye.

    • Analysis: Load the samples onto a 1% agarose gel and perform electrophoresis. DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide).

  • Self-Validation and Interpretation: The negative control lane will show a single band corresponding to relaxed plasmid DNA. The enzyme-only lane will show a series of faster-migrating bands corresponding to the supercoiled topoisomers. The positive control and effective concentrations of the test compound will show a dose-dependent decrease in the formation of supercoiled DNA, with the DNA remaining in its relaxed state. The IC₅₀ is determined by quantifying the band intensities.

Protocol 2: DNA Cleavage Assay
  • Objective: To directly visualize the compound's ability to stabilize the covalent enzyme-DNA cleavage complex.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture similar to the supercoiling assay but using supercoiled plasmid DNA as the substrate. The key difference is that ATP is often omitted, as it is not required for the cleavage step.

    • Compound and Enzyme Addition: Add the test compound and purified DNA gyrase or topoisomerase IV to the reaction tubes.

    • Incubation: Incubate at 37°C for a short period (e.g., 10-30 minutes) to allow the formation of the cleavage complex.

    • Complex Trapping: Add SDS to the reaction. This denatures the enzyme, but because it is covalently attached to the DNA in the trapped complex, it cannot diffuse away.

    • Protein Digestion: Add a protease (e.g., Proteinase K) and incubate further to digest the enzyme, leaving the DNA with a break at the site of cleavage.

    • Analysis: Analyze the samples by agarose gel electrophoresis.

  • Self-Validation and Interpretation: The control lane (DNA only) will show supercoiled plasmid DNA (Form I). The lane with enzyme but no drug will also show primarily supercoiled DNA. In the presence of an effective quinolone, a dose-dependent increase in linearized plasmid DNA (Form II, a result of a double-strand break) will be observed.[15] This directly demonstrates the trapping of the cleavage complex.

G start Start: Prepare Reaction Mix (Supercoiled Plasmid + Buffer) add_drug Add Test Compound (Varying Concentrations) start->add_drug add_enzyme Add Purified Enzyme (Gyrase or Topo IV) add_drug->add_enzyme incubate1 Incubate at 37°C (Allow complex formation) add_enzyme->incubate1 add_sds Add SDS (Trap covalent complex) incubate1->add_sds add_pk Add Proteinase K (Digest enzyme) add_sds->add_pk gel Agarose Gel Electrophoresis add_pk->gel analyze Analyze Gel for Linearized DNA (Form II) gel->analyze G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Target DNA Gyrase / Topoisomerase IV Quinolone_in Intracellular Quinolone Quinolone_in->Target Inhibits Efflux Efflux Pump Removes Drug Quinolone_in->Efflux Mutation Target Mutation (QRDR) Reduces Binding Affinity Mutation->Target Alters Quinolone_out Extracellular Quinolone Efflux->Quinolone_out Active Transport Porin Porin Downregulation Reduces Drug Entry Porin->Quinolone_in Blocks Qnr Qnr Protein Protects Target Qnr->Target Shields Quinolone_out->Quinolone_in Influx (Porins)

Sources

Exploratory

The Quinoline Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Vulnerabilities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Versatility of the Quinoline Nucleus The quinoline ring system, a bicyclic heterocycle composed of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Quinoline Nucleus

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure, combined with the electronic properties conferred by the nitrogen atom, provides a versatile template for designing molecules that can interact with a vast array of biological targets with high specificity and affinity. Historically anchored by the discovery of quinine, the first effective treatment for malaria, the quinoline core is now a cornerstone in the development of therapies spanning oncology, infectious diseases, and neurodegeneration.[2][3] This guide delves into the key therapeutic targets of quinoline derivatives, elucidating their mechanisms of action, providing exemplary data, and outlining robust experimental protocols to empower drug discovery and development efforts.

Part 1: Oncological Targets - Disrupting the Machinery of Malignancy

Quinoline derivatives have emerged as powerful agents in oncology by targeting fundamental processes that drive tumor growth, proliferation, and survival. Their mechanisms are diverse, ranging from the inhibition of critical signaling kinases to the disruption of DNA replication and cellular division.[2]

Protein Kinase Inhibition: Silencing Aberrant Growth Signals

Aberrant protein kinase activity is a hallmark of many cancers. Quinoline-based compounds have been exceptionally successful as kinase inhibitors, with several gaining FDA approval.[4][5] They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Key Targets:

  • Src/Abl Tyrosine Kinases: Bosutinib, a 4-anilino-3-quinolinecarbonitrile derivative, is a potent inhibitor of Src and Abl kinases. It is approved for treating chronic myelogenous leukemia (CML) by targeting the BCR-Abl fusion protein.[2]

  • VEGFR/RET: Lenvatinib is a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and the RET proto-oncogene, crucial for angiogenesis and tumor progression.[5]

  • EGFR: Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in various cancers. Quinoline derivatives have been designed to inhibit its tyrosine kinase activity, blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT that promote cell proliferation.[5]

The following diagram illustrates the mechanism of a hypothetical quinoline-based tyrosine kinase inhibitor (TKI) targeting the EGFR pathway.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinoline_TKI Quinoline TKI Quinoline_TKI->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: EGFR signaling cascade and its inhibition by a quinoline TKI.

DNA Topoisomerase Inhibition: Inducing Catastrophic DNA Damage

Topoisomerases are essential enzymes that resolve DNA topological stress during replication and transcription.[6] Their inhibition leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis. Quinoline derivatives can target both Topoisomerase I (Topo I) and Topoisomerase II (Topo II).[2][7]

  • Mechanism: These compounds often intercalate into the DNA strand and stabilize the transient "cleavable complex" formed between the topoisomerase and DNA.[8] This prevents the re-ligation of the DNA backbone, resulting in permanent, cytotoxic double-strand breaks.[6]

Tubulin Polymerization Disruption: Arresting Mitosis

The microtubule network, formed by the polymerization of α- and β-tubulin, is critical for forming the mitotic spindle during cell division. Quinoline derivatives can act as antimitotic agents by interfering with tubulin dynamics.[9]

  • Mechanism: Certain quinoline-indole hybrids have been shown to bind to the colchicine-binding site on β-tubulin.[10] This action inhibits tubulin polymerization, disrupts microtubule formation, and ultimately arrests the cell cycle in the G2/M phase, leading to apoptosis.

Derivative ClassTargetCancer Cell LineIC50 / GI50Reference
Indeno[1,2-c]quinolineTopo I & IIHeLa, SAS, A5490.23 - 0.89 µM[6]
Quinoline-indole hybridTubulinH22 (in vivo)Significant tumor inhibition[10]
Bosutinib (SKI-606)Src/Abl KinaseCML cellsFDA Approved[2]
Pyrazolo[4,3-f]quinolineTopo I/IIαVariousPotent Inhibition[7]

Part 2: Antimalarial Targets - Exploiting the Parasite's Achilles' Heel

The quinoline core is synonymous with antimalarial therapy. Drugs like chloroquine and quinine exploit a unique biological process in the Plasmodium falciparum parasite: heme detoxification.

Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole to obtain amino acids.[11] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline substance called hemozoin (malaria pigment).[12]

  • Mechanism of Action: Quinoline antimalarials are weak bases, causing them to accumulate to high concentrations in the acidic food vacuole.[11] Here, they interfere with hemozoin formation through two proposed, non-exclusive mechanisms:

    • Capping Hemozoin Crystals: The drug binds to the growing faces of the hemozoin crystal, preventing further heme units from being added.[13]

    • Complexing with Free Heme: The quinoline drug forms a complex with free heme, which prevents its incorporation into the hemozoin polymer.[14][15]

The accumulation of unpolymerized heme is highly toxic, leading to oxidative damage to parasite membranes and inhibition of vital enzymes, ultimately killing the parasite.[15]

Heme_Detox cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Proteolysis Proteolysis Hemoglobin->Proteolysis Heme Toxic Free Heme (Fe-PPIX) Proteolysis->Heme Heme_Polymerase Heme Polymerase Activity Heme->Heme_Polymerase Detoxification CQ_Heme_Complex CQ-Heme Complex Heme->CQ_Heme_Complex Membrane_Damage Membrane Damage & Parasite Death Heme->Membrane_Damage Toxicity Hemozoin Inert Hemozoin (Crystal) Heme_Polymerase->Hemozoin Detoxification Chloroquine Chloroquine (CQ) Chloroquine->Heme Complexes Chloroquine->Heme_Polymerase Inhibits CQ_Heme_Complex->Membrane_Damage

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Developing Antibacterial Assays for Quinololine Derivatives

Introduction: The Enduring Potential of Quinololine Scaffolds in Antibacterial Drug Discovery The quinoline nucleus, a heterocyclic aromatic compound, represents a cornerstone in the development of antimicrobial agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Quinololine Scaffolds in Antibacterial Drug Discovery

The quinoline nucleus, a heterocyclic aromatic compound, represents a cornerstone in the development of antimicrobial agents.[1] Its derivatives have given rise to a clinically significant class of antibiotics, the fluoroquinolones, which have been indispensable in treating a wide array of bacterial infections.[2] The core structure of quinoline allows for diverse chemical modifications, leading to a vast chemical space for the discovery of novel compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] However, the emergence of bacterial resistance to existing quinolones necessitates a continued and sophisticated approach to the discovery and evaluation of new quinoline-based antibacterial candidates.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays required to characterize the antibacterial properties of novel quinoline derivatives. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale and field-proven insights to ensure the generation of robust and reliable data.

Part 1: Foundational Assays for Antibacterial Activity

The initial assessment of a novel quinoline derivative's antibacterial potential hinges on determining its ability to inhibit bacterial growth. The following standardized methods, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, are fundamental for this purpose.[6][7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[8]

This assay is considered the "gold standard" for susceptibility testing due to its quantitative nature and reproducibility.[9] It allows for the direct comparison of the potency of different compounds and provides a critical value for pharmacokinetic/pharmacodynamic (PK/PD) analysis.[10]

  • Preparation of Quinololine Derivative Stock Solution:

    • Dissolve the quinoline derivative in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). Insight: Quinololine derivatives can exhibit poor aqueous solubility. DMSO is a common choice, but it's crucial to ensure the final concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the quinoline derivative stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test is 0.06 to 64 µg/mL.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity) as observed with the naked eye.

Broth_Microdilution_Workflow A Prepare Quinololine Stock Solution (in DMSO) B Serial Dilution in 96-Well Plate with CAMHB A->B D Dilute Inoculum and Add to Wells B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate at 35-37°C for 16-20 hours D->E F Read MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for Broth Microdilution Assay.

Agar Diffusion Assay (Kirby-Bauer Method)

The agar diffusion method is a qualitative or semi-quantitative assay that assesses the susceptibility of bacteria to an antimicrobial agent.

This method is simpler and less expensive than broth microdilution, making it suitable for screening a large number of compounds. The size of the zone of inhibition provides a qualitative measure of the compound's activity.

  • Preparation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) plates. The agar should be poured to a uniform depth of 4 mm.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Application of Quinololine Derivative:

    • Impregnate sterile paper discs (6 mm diameter) with a known amount of the quinoline derivative solution.

    • Alternatively, a small well can be cut into the agar, and a defined volume of the compound solution can be added.

    • Place the disc or add the solution to the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete inhibition (no visible growth) around the disc or well in millimeters.

Agar_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate MHA Plate for Confluent Growth A->B C Apply Paper Disc with Quinololine Derivative B->C D Incubate at 35-37°C for 16-24 hours C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for Agar Diffusion Assay.

Part 2: Elucidating the Mode of Action

Once a quinoline derivative has demonstrated inhibitory activity, the next critical step is to determine its mode of action—whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11]

Distinguishing between bactericidal and bacteriostatic activity is crucial for clinical applications.[11] Bactericidal agents are often preferred for severe infections and in immunocompromised patients.[11] The MBC/MIC ratio is a key parameter: a ratio of ≤4 is generally considered indicative of bactericidal activity.[10]

  • Perform a Broth Microdilution Assay:

    • Follow the protocol for the MIC determination as described in Section 1.1.

  • Subculturing:

    • From the wells of the microtiter plate showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a nutrient agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of the quinoline derivative that results in no more than 0.1% of the original inoculum surviving (i.e., a ≥3-log₁₀ reduction in CFU/mL).

Part 3: Investigating the Mechanism of Action

For quinoline derivatives, a primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12][13]

DNA Gyrase Supercoiling Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

This assay provides direct evidence of a compound's interaction with a key bacterial target. Understanding the specific molecular target is crucial for lead optimization and for predicting potential resistance mechanisms.[13]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • DNA gyrase reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol).

      • Relaxed plasmid DNA (e.g., pBR322) as the substrate.

      • Purified DNA gyrase enzyme.

      • The quinoline derivative at various concentrations.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis:

    • Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) on a 1% agarose gel.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Data Analysis:

    • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control. The IC₅₀ (the concentration that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.[14]

DNA_Gyrase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Combine Reaction Buffer, Relaxed Plasmid DNA, and DNA Gyrase B Add Quinololine Derivative (Varying Concentrations) A->B C Incubate at 37°C for 1 hour B->C D Terminate Reaction with Stop Solution C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands (UV Transilluminator) E->F G Quantify Supercoiled vs. Relaxed DNA F->G

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Part 4: Preliminary Safety Assessment

A critical aspect of drug development is to ensure that the antibacterial compound is not toxic to host cells.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

This assay provides an early indication of a compound's potential toxicity to mammalian cells. A favorable therapeutic index (the ratio of the cytotoxic concentration to the effective antibacterial concentration) is a key selection criterion for advancing a compound in the drug discovery pipeline.[15]

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24 or 48 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[3]

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control. The IC₅₀ (the concentration that reduces cell viability by 50%) can be calculated.

Data Presentation: Summarizing Antibacterial Activity

The following table provides a representative summary of the antibacterial activity of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.

Quinololine DerivativeBacterial StrainMIC (µg/mL)Reference
Hybrid 7bStaphylococcus aureus2[14]
Hybrid 7hStaphylococcus aureus20[14]
Compound 7Escherichia coli ATCC 259222[6]
Compound 5dGram-positive strains0.125–8[11]
Compound 5dGram-negative strains0.125–8[11]
Rhodamine conjugatesMycobacterium tuberculosis H37Ra1.66–9.57[6]

Conclusion: A Pathway to Novel Antibacterials

The systematic application of these well-validated assays provides a robust framework for the discovery and preclinical development of novel quinoline-based antibacterial agents. By meticulously determining the antibacterial potency, mode of action, and preliminary safety profile, researchers can identify promising lead candidates for further optimization and development in the fight against antimicrobial resistance.

References

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  • Blower, T. R. (2021). DNA Gyrase as a Target for Quinolones. MDPI. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Singh, R., & Singh, P. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Al-Tawfiq, J. A., & Al-Anazi, M. K. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Oxford Academic. Available at: [Link]

  • Khan, R., et al. (2021). In Vitro Antibacterial Activity, Synergistic Effect and Cytotoxic Analysis of some Traditional Plants against Multidrug Resistant Pathogens. ResearchGate. Available at: [Link]

  • Klavins, A. (2018). Fluoroquinolone Resistance and Screening Methods. Hardy Diagnostics. Available at: [Link]

  • Zhang, L., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum. Available at: [Link]

  • National Committee for Clinical Laboratory Standards. (1992). Method for measuring the bactericidal and bacteriostatic effects of antimicrobial agents. Google Patents.
  • Hoshino, K., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Aldred, K. J., & Kerns, R. J. (2014). Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolines. PubMed Central. Available at: [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Unknown Source. Available at: [Link]

  • Kumar, A., et al. (2022). Sensing the Bactericidal and Bacteriostatic Antimicrobial Mode of Action Using Raman Deuterium Stable Isotope Probing (DSIP) in Escherichia coli. ACS Omega. Available at: [Link]

  • Jones, R. N., et al. (2011). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. Available at: [Link]

  • Shen, L. L., & Pernet, A. G. (1989). Mechanism of quinolone inhibition of DNA gyrase. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. Available at: [Link]

  • Soltanian, S., et al. (2014). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. PubMed Central. Available at: [Link]

  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. IJPPR. Available at: [Link]

  • University of Guelph. (2021). Understanding Susceptibility Results. YouTube. Available at: [Link]

Sources

Application

The Quinoline Scaffold: A Versatile Platform for Antiviral Drug Discovery

Application Notes and Protocols for Researchers The quinoline nucleus, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers

The quinoline nucleus, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including potent antiviral properties against a diverse range of human pathogenic viruses.[3][4] This guide provides an in-depth overview of the application of quinoline derivatives as antiviral agents, detailing their mechanisms of action, and presenting robust protocols for their evaluation in a research setting.

Mechanisms of Antiviral Action: A Multi-pronged Attack

Quinoline derivatives exert their antiviral effects by targeting various stages of the viral life cycle. The versatility of the quinoline scaffold allows for chemical modifications that can be tailored to inhibit specific viral proteins or host-cell factors essential for viral propagation.[5][6]

Inhibition of Viral Entry

A primary mechanism of action for many quinoline derivatives, most notably the well-studied compounds chloroquine (CQ) and hydroxychloroquine (HCQ), is the disruption of viral entry into the host cell.[7] Many viruses, including influenza, coronaviruses, and flaviviruses, rely on a pH-dependent step for their entry, typically occurring within endosomes.[3][7]

Causality of Inhibition: CQ and HCQ are weak bases that accumulate in acidic intracellular organelles like endosomes and lysosomes, increasing their internal pH.[7] This alkalinization prevents the pH-dependent conformational changes in viral envelope glycoproteins that are necessary for the fusion of the viral and endosomal membranes, thereby trapping the virus and preventing the release of its genetic material into the cytoplasm.[7]

Time-of-addition experiments have been crucial in demonstrating that these compounds act at the early stages of infection.[1] For instance, studies with SARS-CoV-2 have shown that CQ and HCQ can block the transport of the virus from early endosomes to endolysosomes, a critical step for viral genome release.[1]

cluster_cell Host Cell cluster_endosome Endosome (Acidic pH) Endosome_Virus Virus Inside Endosome Fusion Membrane Fusion & Genome Release Endosome_Virus->Fusion pH-dependent conformational change Replication Viral Replication Fusion->Replication Virus Virus Particle Endocytosis Endocytosis Virus->Endocytosis Endocytosis->Endosome_Virus Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Fusion Inhibits by raising pH

Figure 1: Mechanism of viral entry inhibition by quinoline derivatives.

Targeting Viral Enzymes

Beyond entry inhibition, quinoline derivatives have been designed to target specific viral enzymes that are critical for replication.[8] The aromatic nature of the quinoline ring allows for hydrophobic interactions with viral proteins, contributing to the inhibition of their function.[5]

  • Proteases: Viral proteases are essential for cleaving large polyproteins into functional viral proteins. Some quinoline derivatives have been identified as potential inhibitors of proteases like the SARS-CoV-2 main protease (Mpro), which is vital for viral replication.[8]

  • Polymerases: Viral RNA-dependent RNA polymerase (RdRp) is a key enzyme for the replication of RNA viruses. The development of quinoline-based compounds that can interfere with the function of RdRp is an active area of research.

  • Integrase: In the case of retroviruses like HIV, integrase is the enzyme responsible for inserting the viral DNA into the host cell's genome. Linker-modified quinoline derivatives have been synthesized and shown to target HIV-1 integrase.[1]

Post-Translational Modification and Other Mechanisms

Quinoline derivatives can also interfere with the post-translational modification of viral proteins. For example, by altering the pH of the Golgi apparatus, they can inhibit the glycosylation of viral envelope proteins, leading to the production of non-infectious viral particles.[7][9] Furthermore, some derivatives have been shown to inhibit viral RNA and protein synthesis through mechanisms that are still under investigation.[1]

Antiviral Spectrum of Quinoline Derivatives

The quinoline scaffold has proven to be a versatile starting point for the development of inhibitors against a wide array of viruses.[1][4]

Virus FamilyVirusExample Quinoline Derivative(s)Reported EC50Reference(s)
FlaviviridaeDengue Virus (DENV)Chloroquine, Amodiaquine, Novel synthetic derivativesLow to sub-micromolar[3]
Zika Virus (ZIKV)Mefloquine, 2,8-bis(trifluoromethyl)quinolines~75% inhibition[1]
Hepatitis C Virus (HCV)Various quinoline derivatives-[3]
CoronaviridaeSARS-CoV-2Chloroquine, Hydroxychloroquine0.12-12 µM[10]
MERS-CoVChloroquine-[4]
HCoV-OC43Chloroquine-[10]
RetroviridaeHIVAryl-piperazinyl-6-amino-quinolones-[11]
FiloviridaeEbola Virus (EBOV)Amodiaquine derivativesIC50 = 0.29 - 2.13 µM[1]
PicornaviridaeEnterovirus D68 (EV-D68)Dibucaine and other quinoline compounds-[1]
OrthomyxoviridaeInfluenza A VirusPiperazinylquinolines-[12]
ParamyxoviridaeRespiratory Syncytial Virus (RSV)PiperazinylquinolinesEC50 = 8.6 µg/mL[5]

Table 1: Antiviral activity of selected quinoline derivatives against various viruses. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit viral activity by 50%.

Experimental Protocols for Antiviral Evaluation

The following protocols provide a framework for the in vitro evaluation of quinoline derivatives as potential antiviral agents. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Antiviral Activity Assay (Viral Yield Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles in cell culture.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, Huh7 for DENV).

  • Virus stock of known titer (Plaque Forming Units/mL or TCID50/mL).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test quinoline derivative(s) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Incubator with controlled temperature and CO2.

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test quinoline derivative in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Infect the cells with the virus at a specific Multiplicity of Infection (MOI, e.g., 0.1).

    • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

    • Add the prepared compound dilutions and the vehicle control to the respective wells. Include a "virus control" (infected cells with vehicle) and a "cell control" (uninfected cells with vehicle).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Harvesting Supernatants: After incubation, collect the cell culture supernatants from each well.

  • Quantification of Viral Titer: Determine the viral titer in the harvested supernatants using a standard method such as a plaque assay or a TCID50 assay.

  • Data Analysis: Calculate the percentage of viral yield reduction for each compound concentration compared to the virus control. The EC50 value can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Infect_Cells Infect Cells with Virus (MOI) Seed_Cells->Infect_Cells Add_Compound Add Serial Dilutions of Quinoline Derivative Infect_Cells->Add_Compound Incubate Incubate (e.g., 48-72h) Add_Compound->Incubate Harvest Harvest Supernatants Incubate->Harvest Titer Determine Viral Titer (Plaque Assay/TCID50) Harvest->Titer Analyze Calculate EC50 Titer->Analyze End End Analyze->End

Sources

Method

Application Notes & Protocols for the Large-Scale Synthesis of Bioactive Quinoline Molecules

For Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of bioactive molecules, including antimalarials, anticancer agents, antibiotics, and anti-inflammatory drugs. The transition from laboratory-scale discovery to industrial-scale production of these vital medicines presents significant challenges, including harsh reaction conditions, safety concerns, and the generation of substantial waste streams. This comprehensive guide provides an in-depth analysis of scalable synthetic strategies for bioactive quinolines. We move beyond a simple recitation of named reactions to explore the causality behind methodological choices, offering detailed, field-proven protocols for both classical and modern synthetic routes. This document is designed to empower researchers and process chemists with the knowledge to navigate the complexities of large-scale quinoline synthesis, ensuring efficiency, safety, and sustainability.

The Strategic Importance of Quinolines in Drug Development

Quinoline and its derivatives are indispensable building blocks in the pharmaceutical industry.[1] Their planar, bicyclic aromatic structure allows them to intercalate with DNA, while the nitrogen atom provides a site for key hydrogen bonding interactions with biological targets. This structural versatility has led to the development of numerous life-saving drugs. Notable examples include:

  • Antimalarials: Chloroquine, Amodiaquine, and Mefloquine.

  • Anticancer Agents: Camptothecin and its analogues.

  • Antibiotics: Ciprofloxacin and Levofloxacin.[2]

  • Antituberculars: Bedaquiline, a diarylquinoline that represents a significant advancement in treating multidrug-resistant tuberculosis.[3]

The enduring relevance of this scaffold necessitates robust and scalable synthetic methodologies to meet global health demands.

Navigating the Landscape of Quinoline Synthesis: A Comparative Overview

The synthesis of the quinoline ring system has been a subject of intense study for over a century, leading to a portfolio of named reactions that are still in use today.[4] However, not all methods are created equal when considering large-scale production. The choice of synthetic route is a critical decision, balancing factors such as starting material cost, reaction efficiency, safety, and environmental impact.

Classical Synthesis Routes: The Foundation

Four classical methods have historically dominated quinoline synthesis: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. While foundational, these methods often involve harsh conditions that are challenging to manage at scale.[5]

Synthesis Method General Principle Advantages for Scale-Up Major Challenges at Scale
Skraup Aniline + Glycerol + H₂SO₄ + Oxidizing AgentUses inexpensive, readily available starting materials.[5]Highly exothermic and potentially violent reaction; use of strong, corrosive acids; generation of hazardous waste.[5]
Doebner-von Miller Aniline + α,β-Unsaturated CarbonylA more versatile modification of the Skraup synthesis, allowing for a wider range of substitutions.Still requires strong acid catalysts and can have regioselectivity issues.
Combes Aniline + β-DiketoneA straightforward method for producing 2,4-disubstituted quinolines.[4]Requires strong acid for cyclization; potential for side reactions.
Friedländer 2-Aminoaryl Aldehyde/Ketone + α-Methylene CarbonylHigh versatility and regioselectivity, generally proceeds under milder conditions with good to excellent yields.[5]Starting materials (2-aminoaryl carbonyls) can be expensive or require separate synthesis.[5]
Modern and Greener Approaches for Industrial Production

In response to the limitations of classical methods, significant research has focused on developing more sustainable and efficient synthetic strategies. These modern approaches are particularly well-suited for industrial applications.

  • Catalytic Methods: The use of transition metal catalysts (e.g., iron, copper, gold, ruthenium) and nanocatalysts can significantly improve reaction efficiency, reduce the need for harsh reagents, and allow for milder reaction conditions.[3][6] Nanocatalysts, in particular, offer high surface area and can be recycled, reducing cost and waste.[3]

  • Continuous Flow Synthesis: This technology offers superior control over reaction parameters such as temperature and mixing, enhancing safety and reproducibility.[7] The small reactor volumes minimize the risk associated with highly exothermic reactions, and the potential for automated, continuous production can lead to higher throughput and reduced operational costs.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating.[4]

  • Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline structures in a single step from three or more starting materials, improving atom economy and reducing the number of synthetic and purification steps.[4]

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory bench to a pilot plant or full-scale manufacturing facility is a complex process fraught with challenges. A reaction that performs well at the gram-scale may fail spectacularly at the kilogram-scale without careful consideration of several key factors.[8]

The Critical Role of Heat and Mass Transfer

As the volume of a reactor increases, its surface-area-to-volume ratio decreases. This makes heat dissipation significantly more challenging.[8] For highly exothermic reactions like the Skraup synthesis, this can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably.

Mitigation Strategies:

  • Jacketed Reactors: Use reactors with a heating/cooling jacket for precise temperature control.

  • Controlled Addition: For exothermic reactions, add one of the reagents slowly (semi-batch process) to control the rate of heat generation.[8]

  • Efficient Stirring: Transition from magnetic stirring to overhead mechanical stirring with appropriately designed impellers to ensure homogeneity and prevent localized hot spots.[8]

Hazard Analysis and Safety Protocols

A thorough reactive hazard analysis is non-negotiable before any scale-up operation.[9] This involves identifying potential exothermic events, gas evolution, and the formation of unstable intermediates.

For the Skraup synthesis, specific hazards include:

  • Violent Exotherm: The reaction of sulfuric acid with glycerol is highly exothermic.

  • Toxic Reagents: Aniline and nitrobenzene are toxic and require careful handling in a well-ventilated area.

  • Corrosive Acid: Concentrated sulfuric acid is highly corrosive.

All personnel must be equipped with appropriate Personal Protective Equipment (PPE), and emergency procedures, including access to safety showers and quench materials, must be in place.

Green Chemistry and Waste Management

The pharmaceutical industry is increasingly focused on sustainability, with a key metric being Process Mass Intensity (PMI) , which is the total mass of materials used to produce a kilogram of the active pharmaceutical ingredient (API). Traditional quinoline syntheses often have very high PMIs due to the large volumes of solvents and reagents used.

Strategies for Reducing Environmental Impact:

  • Solvent Selection and Recycling: Choose greener solvents where possible and implement solvent recovery and recycling protocols. Distillation is a common method for recovering solvents from waste streams.[10][11]

  • Catalyst Recovery: Utilize heterogeneous or nanocatalysts that can be easily separated from the reaction mixture and reused.[3]

  • Waste Stream Treatment: The acidic and organic-laden waste streams from quinoline synthesis must be neutralized and treated before disposal. This may involve adsorption, advanced oxidation processes, or biological treatment.[12]

Experimental Protocols for Large-Scale Synthesis

The following protocols are provided as detailed examples for the large-scale synthesis of bioactive quinolines. These should be adapted and optimized for specific equipment and safety protocols at your facility. A thorough risk assessment must be conducted before attempting any of these procedures.

Protocol 1: Kilo-Scale Modified Skraup Synthesis of 8-Hydroxyquinoline

Introduction: 8-Hydroxyquinoline is a vital intermediate and a potent chelating agent with various biological activities. This protocol is adapted for a kilo-scale synthesis, with a focus on controlling the exothermic nature of the Skraup reaction.

Materials:

  • o-Aminophenol (1.0 kg, 9.16 mol)

  • Glycerol (2.53 kg, 27.5 mol)

  • Concentrated Sulfuric Acid (2.7 kg, 27.5 mol)

  • o-Nitrophenol (0.13 kg, 0.92 mol)

  • Sodium Hydroxide solution (50% w/w)

  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, and addition funnel

  • Heating/cooling circulator

Workflow Diagram:

Skraup_Synthesis cluster_prep Reactor Charging & Initial Mixing cluster_reaction Reaction & Cyclization cluster_workup Work-up & Isolation oAP o-Aminophenol Mix1 Mix at < 60°C oAP->Mix1 oNP o-Nitrophenol oNP->Mix1 H2SO4 Sulfuric Acid H2SO4->Mix1 Add_Gly Slow Addition (Control Temp < 120°C) Glycerol Glycerol Glycerol->Add_Gly React Heat to 135-140°C (4-6 hours) Add_Gly->React Cool Cool to 90°C React->Cool Quench Quench in Water Cool->Quench Neutralize Neutralize with NaOH (pH 7.0-7.5) Quench->Neutralize Filter Filter Crude Product Neutralize->Filter Purify Recrystallize Filter->Purify Product 8-Hydroxyquinoline Purify->Product

Caption: Workflow for the large-scale Skraup synthesis of 8-Hydroxyquinoline.

Procedure:

  • Reactor Setup: Ensure the 20 L jacketed reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge o-aminophenol (1.0 kg) and o-nitrophenol (0.13 kg) into the reactor.

  • Acid Addition: Begin stirring and slowly add concentrated sulfuric acid (2.7 kg) via the addition funnel. Maintain the internal temperature below 60°C by using the cooling jacket.

  • Glycerol Addition: Once the acid addition is complete, begin the slow, controlled addition of glycerol (2.53 kg). The rate of addition should be managed to keep the internal temperature below 120°C. This step is critical for controlling the exotherm.

  • Reaction: After the glycerol addition is complete, heat the mixture to 135-140°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to 90°C. In a separate, appropriately sized vessel, prepare a large volume of cold water. Cautiously pour the hot reaction mixture into the cold water with vigorous stirring.

  • Neutralization: Cool the quenched mixture to below 40°C. Slowly add 50% sodium hydroxide solution to neutralize the mixture to a pH of 7.0-7.5. This will precipitate the crude 8-hydroxyquinoline. This step is also exothermic and requires cooling.

  • Isolation: Filter the precipitated solid and wash thoroughly with water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 8-hydroxyquinoline.

Causality and Trustworthiness: The use of o-nitrophenol as the oxidizing agent allows the reduced product, o-aminophenol, to re-enter the reaction, making the process more atom-economical. The slow, controlled addition of reagents and careful temperature monitoring are essential for safety and to prevent side reactions, ensuring a self-validating and reproducible process.

Protocol 2: Gram-Scale One-Pot Friedländer Synthesis of a Substituted Quinoline

Introduction: The Friedländer synthesis is highly versatile for creating functionalized quinolines. This one-pot protocol demonstrates a scalable method that avoids the isolation of the intermediate 2-aminoaryl aldehyde, improving process efficiency.[6]

Materials:

  • 2-Nitrobenzaldehyde (15.1 g, 0.1 mol)

  • Acetophenone (13.2 g, 0.11 mol)

  • Iron powder (<100 mesh, 16.8 g, 0.3 mol)

  • Ethanol (200 mL)

  • Water (50 mL)

  • Concentrated Hydrochloric Acid (1 mL)

  • Potassium Hydroxide (pellets, 11.2 g, 0.2 mol)

  • 1 L jacketed glass reactor with overhead stirrer and reflux condenser

Workflow Diagram:

Friedlander_Synthesis cluster_reduction In Situ Reduction cluster_condensation Condensation & Cyclization cluster_isolation Isolation & Purification Start 2-Nitrobenzaldehyde Iron Powder Ethanol/Water/HCl Heat1 Heat to Reflux (1-2 hours) Start->Heat1 Add_Ketone Add Acetophenone & KOH Heat1->Add_Ketone Heat2 Heat to Reflux (4-6 hours) Add_Ketone->Heat2 Cool Cool to RT Heat2->Cool Filter Filter off Iron Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crystallize Crystallize from Ethanol Concentrate->Crystallize Product 2-Phenylquinoline Crystallize->Product

Caption: One-pot Friedländer synthesis workflow.

Procedure:

  • Reactor Setup: Charge the 1 L reactor with 2-nitrobenzaldehyde (15.1 g), iron powder (16.8 g), ethanol (200 mL), water (50 mL), and concentrated HCl (1 mL).

  • Reduction: Heat the stirred suspension to reflux. The in situ reduction of the nitro group to the amine is typically complete within 1-2 hours (monitor by TLC).

  • Condensation: Once the reduction is complete, add acetophenone (13.2 g) and potassium hydroxide pellets (11.2 g) to the reaction mixture.

  • Cyclization: Continue heating at reflux for 4-6 hours until the formation of 2-phenylquinoline is complete (monitor by TLC/HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the iron salts and wash the filter cake with a small amount of ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.

  • Purification: The resulting crude product can be purified by recrystallization from ethanol to afford pure 2-phenylquinoline.

Causality and Trustworthiness: This one-pot procedure is highly efficient as it telescopes two reaction steps (reduction and condensation/cyclization) without the need for intermediate isolation.[6] The use of inexpensive iron powder for the reduction makes it cost-effective for scale-up. The reaction progress is easily monitored, providing clear endpoints for each stage, which is crucial for process control and reproducibility.

Future Outlook: The Drive Towards Sustainable Manufacturing

The future of large-scale quinoline synthesis lies in the adoption of sustainable and efficient technologies. Continuous flow manufacturing, in particular, is poised to revolutionize the production of APIs, including bioactive quinolines.[7] The ability to safely handle hazardous reactions, integrate real-time process analytical technology (PAT), and telescope multiple reaction steps will lead to more robust, lower-cost, and environmentally friendly manufacturing processes. Furthermore, the continued development of novel, highly active, and recyclable catalysts will be crucial in minimizing the environmental footprint of these vital medicines.

References

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  • Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. (2024). ACS Omega.
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  • Gao, C., et al. (2018). Aerobic oxidation aromatization reaction of fatty alcohol and aniline with Brønsted acid. MDPI.
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  • Didaskalou, C., et al. (2016).
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  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Green Chemistry (RSC Publishing).
  • Gemo, N., et al. (2020).
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  • Optimize solvent recycling and recovery. (n.d.). Business Action Bank.
  • Continuous Flow Synthesis of Anticancer Drugs. (2021). PubMed Central.
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  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central.
  • Industrial synthesis of bedaquiline fumarate. (n.d.).
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed.
  • Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals.
  • Lab-Scale Distillation for Solvent Recovery: Reducing Waste in Pharma R&D. (2025). HWS Labortechnik Mainz.
  • 7.1 HAZARD ANALYSIS AND RISK ASSESSMENT Introduction. (n.d.). Environmental Clearance.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (2025). Benchchem.
  • Automated scale-up crystallisation DataFactory for model-based pharmaceutical process development: a Bayesian case study. (2025). RSC Publishing.
  • Conventional methods of quinoline synthesis. (n.d.).
  • Continuous Flow Chemistry for Scalable Drug Synthesis. (2024). AZoLifeSciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Systems level roadmap for solvent recovery and reuse in industries. (n.d.). PubMed Central.
  • Investigation and Analysis of a Hazardous Chemical Accident in the Process Industry: Triggers, Roots, and Lessons Learned. (2020). MDPI.
  • Catalytic enantioselective total synthesis of antitubercular agents (–)-bedaquiline and (–)
  • In vitro methods for hazard assessment of industrial chemicals - opportunities and challenges. (2015). PubMed.
  • (PDF) Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview. (2024).
  • Synthesis of quinoline analogues. (n.d.).
  • Scaled flow synthesis of quinoline 1a. (n.d.).
  • Synthesis and systematic evaluation of solvent recovery p
  • Effectiveness and Safety of Bedaquiline-Containing Modified Shorter Regimens for Multidrug- or Rifampicin-Resistant Tuberculosis: A Single-Arm Meta-Analysis. (n.d.). MDPI.
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). NIH.
  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). PubMed Central.
  • Process Flow for the Research, Development, and Manufac-Turing of Amodiaquine Dihydrochloride Dihydrate, an Anti-Malarial Drug. (2022). Global Science Publishing.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Doebner-von Miller Quinoline Synthesis

Welcome to our dedicated technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in this classical yet powerful reaction. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Introduction to the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry for the synthesis of quinolines, which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2][3] The reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions, followed by an oxidative aromatization step.[2][3] While versatile, the reaction is notorious for its potential for low yields and the formation of viscous, tarry byproducts, making troubleshooting a critical skill for its successful application.

Core Reaction Mechanism Overview

Understanding the plausible mechanistic pathways is crucial for effective troubleshooting. A widely accepted mechanism involves a fragmentation-recombination pathway.[4] This begins with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This adduct can then fragment into an imine and a saturated ketone, which then recombine to form a new conjugated imine. Subsequent cyclization and oxidation lead to the final quinoline product.[4]

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline ConjugateAdduct Conjugate Addition Product Aniline->ConjugateAdduct + H+ UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->ConjugateAdduct Fragments Fragmentation (Imine + Saturated Carbonyl) ConjugateAdduct->Fragments Fragmentation RecombinedImine Recombined Conjugated Imine Fragments->RecombinedImine Recombination CyclizedIntermediate Cyclized Dihydroquinoline RecombinedImine->CyclizedIntermediate Intramolecular Cyclization Quinoline Quinoline CyclizedIntermediate->Quinoline Oxidation

Caption: A simplified representation of the fragmentation-recombination mechanism in the Doebner-von Miller reaction.

Troubleshooting Guides

Issue 1: Low Yield and Significant Tar/Polymer Formation

Q: My reaction has turned into a thick, dark, intractable tar, resulting in a very low yield of my desired quinoline. What is happening and how can I fix it?

A: This is the most common problem encountered in the Doebner-von Miller synthesis.

Root Cause: The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4][5] Under the strongly acidic conditions required for the main reaction, the carbonyl compound can readily self-condense, leading to high-molecular-weight polymers and tars. This side reaction competes directly with the desired quinoline synthesis, consuming starting material and complicating product isolation.

Troubleshooting Steps & Solutions:

  • Slow Addition of the Carbonyl Compound: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl compound, favoring the reaction with aniline over self-polymerization.[4]

  • Optimize Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate the rate of polymerization.[4][5] It is crucial to find the lowest effective temperature that allows for a reasonable reaction rate. A systematic temperature screen (e.g., starting from 80°C and gradually increasing) can help identify the optimal balance.

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By using a system like water/toluene, the aniline hydrochloride salt resides primarily in the aqueous phase, while the α,β-unsaturated carbonyl compound is sequestered in the organic phase. This separation drastically reduces the carbonyl compound's exposure to high acid concentrations, thereby minimizing polymerization.[5]

  • In Situ Generation of the Carbonyl Compound: For α,β-unsaturated aldehydes that are prone to polymerization, they can be generated in situ from a more stable precursor. For instance, crotonaldehyde can be generated from acetaldehyde via an aldol condensation directly in the reaction mixture.[2][4] This ensures a low, steady concentration of the reactive species.

Issue 2: Complex Product Mixture and Low Conversion

Q: My TLC/GC-MS analysis shows multiple products and a significant amount of unreacted starting material. What are the likely causes?

A: This issue often points to suboptimal reaction conditions or substrate-related challenges.

Root Cause:

  • Steric Hindrance: The use of sterically hindered anilines or γ-substituted α,β-unsaturated carbonyl compounds can disfavor the desired cyclization pathway, leading to a mixture of products and incomplete conversion.[5]

  • Substituent Effects: Anilines bearing strong electron-withdrawing groups are less nucleophilic and often result in low yields under standard Doebner-von Miller conditions.[1][5] Conversely, highly electron-rich anilines can be overly reactive, leading to side reactions.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used, and the optimal choice is substrate-dependent.[2][4]

Troubleshooting Steps & Solutions:

  • Systematic Optimization of Conditions: A Design of Experiments (DoE) approach can be invaluable. Systematically vary the acid catalyst, its concentration, the solvent, and the reaction temperature to identify conditions that favor the formation of the desired product.[5]

  • Consider Alternative Catalysts: If strong Brønsted acids are leading to decomposition or side reactions, explore the use of milder Lewis acids.

  • Purity of Starting Materials: Ensure that your aniline is freshly distilled and that the α,β-unsaturated carbonyl compound is pure and free from polymeric impurities.

ParameterRecommendation/ConsiderationRationale
Acid Catalyst Screen both Brønsted (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄).[4]The optimal acid can vary significantly with the substrate.
Temperature Start at a lower temperature (e.g., 80-100°C) and monitor progress.[5][6]Minimizes polymerization and other side reactions.
Solvent Consider a biphasic system (e.g., water/toluene) for highly reactive carbonyls.[5]Sequesters the carbonyl to prevent polymerization.
Substituents For anilines with electron-withdrawing groups, consider harsher conditions or alternative syntheses.[5]These substrates are less reactive and require more forcing conditions.
Issue 3: Presence of Dihydroquinoline Impurities

Q: I've isolated my product, but it appears to be contaminated with a partially hydrogenated version of my quinoline. How can I resolve this?

A: This indicates an issue with the final, crucial oxidation step of the reaction.

Root Cause: The Doebner-von Miller reaction proceeds through a dihydroquinoline intermediate, which must be oxidized to the aromatic quinoline product.[5] If the oxidizing agent is inefficient, used in insufficient amounts, or if the reaction conditions do not favor complete oxidation, these dihydro- or even tetrahydroquinoline byproducts can be isolated.[7]

Troubleshooting Steps & Solutions:

  • Ensure Sufficient Oxidant: The oxidizing agent (often nitrobenzene, arsenic acid, or even a Schiff's base intermediate) needs to be present in a sufficient stoichiometric amount to drive the oxidation to completion.[5][6] Consider using a slight excess.

  • Optimize Reaction Time and Temperature for Oxidation: The oxidation step may require a longer reaction time or higher temperatures than the initial condensation and cyclization steps. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[5]

  • Post-Reaction Oxidation: If you have already isolated a product mixture containing dihydroquinolines, it may be possible to perform a separate oxidation step. Re-subjecting the mixture to an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can convert the impurities to the desired aromatic quinoline.[5]

Troubleshooting_Workflow Start Low Yield in Doebner-von Miller Reaction CheckTarry Significant Tar/Polymer Formation? Start->CheckTarry CheckMixture Complex Product Mixture? CheckTarry->CheckMixture No SolutionTar Implement: 1. Slow addition of carbonyl 2. Optimize temperature 3. Use biphasic system CheckTarry->SolutionTar Yes CheckOxidation Dihydroquinoline Impurities Present? CheckMixture->CheckOxidation No SolutionMixture Implement: 1. Systematically screen catalysts, solvents, temp. 2. Check starting material purity 3. Consider substrate limitations CheckMixture->SolutionMixture Yes SolutionOxidation Implement: 1. Ensure sufficient oxidant 2. Optimize oxidation time/temp. 3. Consider post-reaction oxidation CheckOxidation->SolutionOxidation Yes End Improved Yield and Purity CheckOxidation->End No SolutionTar->End SolutionMixture->End SolutionOxidation->End

Caption: A decision-making workflow for troubleshooting common issues in the Doebner-von Miller reaction.

Experimental Protocols

General Protocol for Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is illustrative and should be adapted based on the specific substrates and scale.

Materials:

  • Aniline (freshly distilled)

  • Paraldehyde (trimer of acetaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (1.0 eq) and concentrated HCl (3.0 eq). Stir the mixture to form aniline hydrochloride.

  • Addition of Aldehyde: Gently heat the mixture to approximately 100°C. From the dropping funnel, add paraldehyde (0.5 eq) dropwise over 30-60 minutes. The reaction is often exothermic, so control the addition rate to maintain a steady reflux.

  • Catalyst Addition: After the paraldehyde addition is complete, add anhydrous zinc chloride (0.2 eq) to the reaction mixture.

  • Reaction Monitoring: Continue to heat the mixture at reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture with a concentrated NaOH solution until the pH is basic (pH > 10). Perform this step in an ice bath to manage the heat generated.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-methylquinoline by vacuum distillation or column chromatography on silica gel.

Purification Protocol: Steam Distillation for Tar Removal

Q: How can I effectively purify my volatile quinoline product from the non-volatile tar?

A: Steam distillation is a classic and highly effective method for this separation.[5]

Procedure:

  • Setup: To the flask containing your crude reaction mixture (after neutralization), add a volume of water. Set up a distillation apparatus with a steam inlet tube that reaches below the surface of the liquid.

  • Distillation: Pass steam through the mixture. The volatile quinoline will co-distill with the water and be collected in the receiving flask. The non-volatile tar will remain in the distillation flask.

  • Collection: Continue the distillation until the distillate runs clear and no more oily product is observed.

  • Isolation: The quinoline can be separated from the aqueous distillate by extraction with an organic solvent (e.g., diethyl ether or DCM). The organic extract is then dried and concentrated to yield the purified quinoline.

Frequently Asked Questions (FAQs)

Q1: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound? A1: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and higher-yielding with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[5]

Q2: Is an oxidizing agent always necessary? A2: In most classical Doebner-von Miller reactions, an external oxidizing agent or an internal one (like a Schiff's base intermediate) is required for the final aromatization step to form the quinoline.[6][8][9] Without it, the reaction would likely stop at the dihydroquinoline stage.[8]

Q3: My aniline has an electron-withdrawing group, and my yield is very low. What should I do? A3: Anilines with electron-withdrawing groups are known to be poor substrates for the conventional Doebner-von Miller reaction due to their reduced nucleophilicity.[1][5] You may need to employ more forceful conditions (higher temperatures, stronger acids), but this often exacerbates tar formation. It may be more effective to consider alternative quinoline synthesis routes that are more tolerant of such substituents.

Q4: Can this reaction yield regioisomers? A4: While the Doebner-von Miller synthesis is generally regioselective, unexpected regioisomers can form under certain conditions. For instance, a reversal of the typical regioselectivity has been observed with specific substrates like γ-aryl-β,γ-unsaturated α-ketoesters, which can lead to 4-substituted quinolines instead of the expected 2-substituted products.[1][4] Thorough characterization of your product is always recommended.

References

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (2018). Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Wang, D., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(20), 7869–7871. [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Organic Chemistry: An Indian Journal, 10(5), 186-195. Retrieved from [Link]

  • Valerie, J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975. [Link]

  • Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved from [Link]

  • How to perform Doebner-MIller Synthesis without oxidizing agent? - ResearchGate. (2020). Retrieved from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020). Retrieved from [Link]

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Combes Quinoline Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the Combes quinoline synthesis. This resource is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Combes quinoline synthesis. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to construct substituted quinoline scaffolds. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction conditions, improve yields, and ensure the regiochemical integrity of your products.

Understanding the Foundation: The Combes Synthesis Mechanism

The Combes quinoline synthesis, first reported in 1888, is an acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-substituted quinoline.[1][2] A thorough understanding of its mechanism is the first step toward effective troubleshooting. The reaction proceeds through three main stages: enamine formation, electrophilic cyclization (the rate-determining step), and dehydration.[1][3][4]

  • Enamine Formation : The reaction begins with the condensation of the arylamine and the β-diketone to form an enamine intermediate after the loss of a water molecule.[3][4]

  • Cyclization : The enamine is then protonated by the strong acid catalyst. This is followed by the rate-determining annulation step, where the electron-rich aromatic ring attacks the protonated carbonyl, forming a new six-membered ring.[1]

  • Dehydration : A subsequent proton transfer and dehydration of the resulting alcohol yields the final aromatic quinoline product.[1]

Combes_Mechanism Start Aniline + β-Diketone Enamine Enamine Intermediate Start->Enamine - H₂O (Condensation) Protonated Protonated Enamine Enamine->Protonated + H⁺ (from Acid Catalyst) Cyclized Cyclized Intermediate Protonated->Cyclized Electrophilic Annulation (Rate-Determining Step) Dehydrated Dehydrated Intermediate (Alcohol) Cyclized->Dehydrated Proton Transfer Product Substituted Quinoline Dehydrated->Product - H₂O (Dehydration)

Caption: The reaction mechanism of the Combes quinoline synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Combes synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and solutions?

This is a frequent challenge that can stem from several factors, from catalyst choice to the electronic nature of your substrates.

Causality & Solutions:

  • Insufficiently Strong Acid Catalyst : The cyclization step requires a strong acid to protonate the enamine and facilitate the electrophilic aromatic substitution. Concentrated sulfuric acid (H₂SO₄) is the classic catalyst, but others can be more effective.[1][4]

    • Recommendation : Consider using Polyphosphoric Acid (PPA) or a Polyphosphoric Ester (PPE). PPA and PPE are excellent dehydrating agents and can provide higher yields than H₂SO₄ for many substrates.[1]

  • Deactivated Aniline : The rate-determining step is an electrophilic attack by the aniline ring. Strong electron-withdrawing groups (e.g., -NO₂) on the aniline can deactivate the ring to the point where cyclization does not occur.[5]

    • Recommendation : If you must use a deactivated aniline, you may need to employ more forceful conditions (higher temperatures, stronger acid like PPA/PPE), but be aware of the increased risk of side reactions.

  • Inadequate Temperature or Reaction Time : The reaction often requires significant thermal energy to overcome the activation barrier of the cyclization step.

    • Recommendation : Ensure your reaction is heated sufficiently. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

  • Water Content : The initial enamine formation is a condensation reaction that produces water. The strong acid catalysts are also dehydrating agents, but excess water from reagents or solvents can inhibit the reaction.

    • Recommendation : Use dry reagents and solvents. If the reaction is particularly sensitive, consider a setup that allows for the removal of water (e.g., Dean-Stark trap), though this is less common with viscous catalysts like PPA.

Q2: I'm using an unsymmetrical β-diketone and getting a mixture of regioisomers. How can I control the regioselectivity?

Achieving high regioselectivity is a critical challenge when using unsymmetrical β-diketones. The outcome is a delicate balance of steric and electronic factors.[1][6]

Causality & Solutions:

  • Steric Hindrance : Steric bulk plays a major role in the electrophilic annulation step.[1] The aniline ring will preferentially attack the less sterically hindered carbonyl group of the protonated enamine.

    • Recommendation : To favor a specific regioisomer, increase the steric bulk of the R group on the β-diketone adjacent to the carbonyl you do not want the aniline to attack. For example, using a trifluoromethyl-β-diketone with a bulky R group leads to the preferential formation of 2-CF₃-quinolines.[1]

  • Electronic Effects : The electronic properties of substituents on the aniline also direct the cyclization.

    • Methoxy-substituted anilines (electron-donating) tend to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[1]

    • Chloro- or fluoro-substituted anilines (electron-withdrawing) tend to yield the 4-CF₃ regioisomer as the major product.[1]

    • Recommendation : Analyze the combined steric and electronic profile of your specific substrates to predict the likely major isomer. If the inherent selectivity is low, chromatographic separation will be required.

Q3: My reaction is producing a significant amount of dark, tar-like material. How can I minimize this?

Tar formation is a sign of decomposition or polymerization, often caused by overly harsh reaction conditions.

Causality & Solutions:

  • Excessive Temperature : While heat is necessary, excessive temperatures can cause the starting materials or the quinoline product to decompose in the strongly acidic medium.

    • Recommendation : Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring via TLC. The goal is to find the minimum temperature required for a reasonable reaction rate.

  • High Catalyst Concentration : Too much strong acid can accelerate side reactions and decomposition pathways.

    • Recommendation : Titrate the amount of acid used. While it is often used as the solvent, reducing the ratio of acid to reactants can sometimes lead to a cleaner reaction.

  • Exothermic Reaction : The initial mixing of aniline, diketone, and strong acid can be exothermic.[7] An uncontrolled temperature spike can initiate polymerization.

    • Recommendation : Add the catalyst slowly to the mixture of reactants in an ice bath to dissipate the heat of mixing before proceeding with controlled heating.

Q4: How should I choose the right acid catalyst for my synthesis?

The choice of catalyst is one of the most critical variables for optimizing the Combes synthesis.

CatalystAdvantagesDisadvantagesBest For...
Conc. Sulfuric Acid (H₂SO₄) Inexpensive, readily available, classic reagent.[1][4]Can lead to lower yields and more charring for sensitive substrates.Robust, electron-rich anilines and simple β-diketones.
Polyphosphoric Acid (PPA) Excellent dehydrating agent, often gives higher yields than H₂SO₄.[1][4]Very viscous and can be difficult to stir and work up.General purpose improvement over H₂SO₄, especially for less reactive substrates.
Polyphosphoric Ester (PPE) Often more effective than PPA, can lead to cleaner reactions and higher yields.[1]Must often be prepared in situ from PPA and an alcohol.[1]Challenging substrates, such as those requiring improved regioselectivity or higher yields.[1]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Combes Quinoline Synthesis

This is a representative protocol and should be adapted based on the specific reactivity of the substrates.

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq).

  • Catalyst Addition : Cool the flask in an ice-water bath. Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄ or PPA, often 5-10 times the weight of the aniline) with stirring.

  • Reaction : Heat the mixture to the desired temperature (typically ranging from 100 to 150°C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by periodically taking a small aliquot, quenching it in a basic solution (e.g., aq. NaHCO₃), extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC.[6]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the viscous mixture onto crushed ice.

  • Neutralization : Slowly neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) until the pH is > 8. This step is highly exothermic and must be performed with cooling.

  • Extraction & Purification : Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).[6] Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Problem Encountered LowYield Low / No Yield Problem->LowYield PoorRegio Poor Regioselectivity Problem->PoorRegio Tar Tar Formation Problem->Tar Sol_Yield1 Check aniline electronics (Avoid strong EWG) LowYield->Sol_Yield1 Sol_Yield2 Switch to stronger catalyst (H₂SO₄ -> PPA / PPE) LowYield->Sol_Yield2 Sol_Yield3 Increase temperature or time (Monitor by TLC) LowYield->Sol_Yield3 Sol_Regio1 Increase steric bulk on β-diketone PoorRegio->Sol_Regio1 Sol_Regio2 Change aniline substituents (EDG vs EWG) PoorRegio->Sol_Regio2 Sol_Tar1 Reduce reaction temperature Tar->Sol_Tar1 Sol_Tar2 Add catalyst at low temp (ice bath) Tar->Sol_Tar2 Sol_Tar3 Reduce catalyst loading Tar->Sol_Tar3

Caption: A workflow for troubleshooting common Combes synthesis issues.

References
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021). YouTube.
  • Combes quinoline synthesis - Wikipedia. (n.d.). Wikipedia.
  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Scribd.
  • Combes Quinoline Synthesis. (n.d.). Source Not Available.
  • optimizing solvent and base conditions for quinoline synthesis - Benchchem. (n.d.). BenchChem.
  • Preparation and Properties of Quinoline. (n.d.). Source Not Available.
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2024). IIP Series.
  • Weyes, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Pharmaguideline.

Sources

Troubleshooting

Quinoline Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Our g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to minimize byproduct formation and enhance the yield and purity of your desired quinoline products. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides for the most common quinoline synthesis methodologies.

I. General FAQs on Byproduct Formation in Quinoline Synthesis

Q1: What are the most common types of byproducts in classical quinoline syntheses like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions?

A1: Byproduct formation is a significant challenge in these classical syntheses, primarily due to the harsh reaction conditions often employed. The most prevalent byproducts include:

  • Tars and Polymers: These are high-molecular-weight, often intractable materials resulting from the acid-catalyzed self-condensation and polymerization of reactive intermediates, such as α,β-unsaturated aldehydes or ketones.[1][2] This is a particularly notorious issue in the Skraup and Doebner-von Miller reactions.[1][2]

  • Regioisomers: In syntheses involving unsymmetrical ketones or anilines, such as the Combes and Friedländer reactions, the formation of isomeric quinoline products is a common challenge that complicates purification and reduces the yield of the desired isomer.[3]

  • Over-reduction or Incomplete Oxidation Products: In reactions requiring an oxidizing agent, like the Skraup and Doebner-von Miller syntheses, the formation of dihydroquinolines (incomplete oxidation) or other reduced species can occur if the oxidant is not efficient or is used in an incorrect stoichiometric amount.[4]

  • Side-products from Reactant Decomposition: The high temperatures and strong acids used in many of these reactions can lead to the decomposition of starting materials and intermediates, contributing to the formation of a complex mixture of byproducts.

Q2: How can I effectively monitor the progress of my quinoline synthesis and the formation of byproducts?

A2: Careful reaction monitoring is crucial for optimizing your synthesis and minimizing byproducts. The most common techniques are:

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively tracking the consumption of starting materials and the formation of the product and major byproducts. It is an indispensable tool for determining the optimal reaction time.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can be used to determine the ratio of the desired product to byproducts, calculate the reaction yield, and assess the purity of the final product.[5][6] Developing an appropriate HPLC method early on can be invaluable for optimizing reaction conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile byproducts and intermediates, providing valuable mechanistic insights into side reactions.

II. Troubleshooting Guide: The Skraup Synthesis

The Skraup synthesis, which utilizes aniline, glycerol, sulfuric acid, and an oxidizing agent, is a powerful method for preparing quinolines but is infamous for its often violent and exothermic nature, which can lead to significant tar formation.[7]

Q3: My Skraup reaction is extremely vigorous and produces a large amount of black, intractable tar. How can I control the reaction and improve the yield?

A3: The violent exotherm and subsequent tar formation in the Skraup synthesis are primarily due to the uncontrolled polymerization of acrolein, which is formed in situ from the dehydration of glycerol under strongly acidic conditions.[4] Here’s a systematic approach to mitigate this:

  • Moderating the Reaction: The addition of a moderating agent is a classic and effective strategy. Ferrous sulfate (FeSO₄) is commonly used and is thought to act as an oxygen carrier, allowing for a more controlled, less violent oxidation over a longer period.[4][7] Boric acid has also been employed for this purpose.[4]

  • Strict Temperature Control: This is paramount. The sulfuric acid should be added slowly and portion-wise, with efficient external cooling (e.g., an ice-water bath) to maintain a manageable internal temperature during the initial phase.[4] Vigorous stirring is essential to ensure even heat distribution and prevent localized hotspots.[2]

  • Choice of Oxidizing Agent: While nitrobenzene is the traditional oxidant and can also serve as a solvent, it contributes to the reaction's vigor.[4][7] Arsenic pentoxide (As₂O₅) or arsenic acid are often cited as less violent alternatives.[4][7] Using iodine as a milder oxidizing agent can also lead to a more controlled reaction.[4]

  • Modern Modifications: Consider employing modern techniques such as microwave irradiation, which can significantly reduce reaction times and allow for better temperature control, thereby minimizing byproduct formation.[8]

Workflow for Taming the Skraup Reaction

start Violent Reaction & Tar Formation moderator Add Moderator (e.g., FeSO4) start->moderator temp_control Strict Temperature Control (Slow H2SO4 addition, cooling) start->temp_control oxidant Change Oxidizing Agent (e.g., As2O5, Iodine) start->oxidant microwave Consider Microwave Synthesis start->microwave end Controlled Reaction, Improved Yield moderator->end temp_control->end oxidant->end microwave->end

Caption: Troubleshooting workflow for violent Skraup reactions.

Experimental Protocol: Modified Skraup Synthesis with Ferrous Sulfate Moderator
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the aniline derivative and ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Glycerol Addition: Add glycerol to the flask and begin vigorous stirring.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly, add concentrated sulfuric acid dropwise from the dropping funnel, ensuring the internal temperature does not exceed 120°C.

  • Heating: After the addition is complete, heat the mixture to the desired reaction temperature (typically 140-160°C) and maintain for several hours, monitoring by TLC.

  • Work-up: Allow the reaction to cool, then carefully pour it onto crushed ice. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. The quinoline product can then be isolated by steam distillation or solvent extraction.[2]

III. Troubleshooting Guide: The Doebner-von Miller Reaction

This synthesis involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. Similar to the Skraup reaction, it is prone to polymerization, which is the most common cause of low yields.[9]

Q4: My Doebner-von Miller reaction results in a low yield of quinoline and a large amount of a gummy, resinous material. How can I prevent this polymerization?

A4: The primary culprit is the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[9] The most effective strategy to combat this is to physically separate the bulk of the carbonyl compound from the highly acidic aqueous phase.

  • Implement a Biphasic System: Running the reaction in a two-phase system (e.g., water/toluene) is a highly effective method to sequester the α,β-unsaturated carbonyl compound in the organic phase, thereby minimizing its contact with the high concentration of acid in the aqueous phase where polymerization is rampant.[2][9] This simple change can dramatically improve yields.

  • Slow Addition of Reactants: The slow, dropwise addition of the α,β-unsaturated carbonyl compound to the reaction mixture keeps its instantaneous concentration low, which in turn reduces the rate of polymerization.[2][9]

  • Optimize Acid and Temperature: While strong acid is necessary, excessively harsh conditions can accelerate tar formation. A systematic screen of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can identify the optimal catalyst that balances reaction rate with byproduct formation.[9] Similarly, using the lowest effective temperature can also disfavor polymerization.

Experimental Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline
  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[9]

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[9]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[9]

  • Work-up: Upon completion, cool the mixture to room temperature. Carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.[9]

  • Isolation: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[9]

IV. Troubleshooting Guide: The Combes and Friedländer Syntheses

These syntheses are valuable for preparing substituted quinolines. The Combes synthesis involves the reaction of an aniline with a β-diketone,[3] while the Friedländer synthesis utilizes a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[10] A major challenge in both is controlling regioselectivity when using unsymmetrical reactants.

Q5: I am using an unsymmetrical ketone in my Friedländer/Combes synthesis and obtaining a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?

A5: Regioselectivity in these reactions is governed by a delicate interplay of steric and electronic factors. Here are several strategies to influence the outcome:

  • Catalyst Choice: The choice of catalyst can have a profound impact on regioselectivity.

    • In the Combes synthesis , using a polyphosphoric ester (PPE) catalyst, prepared from polyphosphoric acid (PPA) and an alcohol, has been shown to be more effective than sulfuric acid and can influence the isomer ratio.[3]

    • For the Friedländer synthesis , a screen of different Lewis acids is highly recommended. For instance, indium(III) triflate (In(OTf)₃) has been reported as a highly effective catalyst for the selective formation of the Friedländer product over other potential byproducts.[11]

  • Steric and Electronic Control:

    • In the Combes synthesis , increasing the steric bulk of the substituents on the β-diketone can direct the cyclization.[3] The electronic nature of the substituents on the aniline also plays a crucial role.[3]

    • In the Friedländer synthesis , introducing a directing group, such as a phosphonate group, on one of the α-carbons of the ketone can achieve excellent control over the regioselectivity.[12]

  • Reaction Conditions: The slow addition of the ketone to the reaction mixture can sometimes improve regioselectivity by favoring the kinetically controlled product.[13]

Data on Catalyst Effect on Regioselectivity
SynthesisUnsymmetrical ReactantCatalystRegioisomeric Ratio (Product A : Product B)Reference
CombesTrifluoromethyl-β-diketoneH₂SO₄Mixture[3]
CombesTrifluoromethyl-β-diketonePPEImproved selectivity for 2-CF₃-quinoline[3]
Friedländer2-Aminoacetophenone + Ethyl AcetoacetateVarious Lewis AcidsVaries[11]
Friedländer2-Aminoacetophenone + Ethyl AcetoacetateIn(OTf)₃Highly selective for Friedländer product[11]
Logical Flow for Optimizing Regioselectivity

start Poor Regioselectivity (Isomer Mixture) catalyst_screen Screen Lewis/Brønsted Acid Catalysts (e.g., In(OTf)3, PPE) start->catalyst_screen steric_modification Modify Reactant Sterics (e.g., bulkier groups) start->steric_modification directing_group Introduce Directing Group (e.g., phosphonate) start->directing_group conditions_optimization Optimize Reaction Conditions (e.g., slow addition, temperature) catalyst_screen->conditions_optimization steric_modification->conditions_optimization directing_group->conditions_optimization end High Regioselectivity (Single Isomer) conditions_optimization->end

Caption: Strategy for improving regioselectivity in quinoline synthesis.

V. Purification Strategies for Quinoline Products

Q6: How can I effectively purify my quinoline product from the tarry and polymeric byproducts?

A6: The purification of quinolines from the often-formed tars is a critical step. Here are two robust methods:

  • Steam Distillation: This is a classic and highly effective technique for separating volatile quinolines from non-volatile tars and polymers.[2] After basifying the reaction mixture, the quinoline is distilled with steam, leaving the byproducts behind.

  • Column Chromatography: For less volatile quinolines or for separating isomers, silica gel column chromatography is the preferred method. A common procedure involves dissolving the crude product in a minimal amount of solvent, adsorbing it onto silica gel, and then purifying it by flash chromatography with an appropriate eluent system (e.g., hexanes/ethyl acetate).[1]

VI. References

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • YouTube. (2021). Skraup Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • ResearchGate. (n.d.). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • ResearchGate. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]

  • ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. [Link]

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Springer. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • PubMed. (2001). Highly regioselective Friedländer reaction. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • YouTube. (2020). Making quinoline - the Skraup synthesis. [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.

  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. [Link]

  • National Institutes of Health. (2022). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]

  • Taylor & Francis Online. (n.d.). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. [Link]

  • ResearchGate. (n.d.). Lewis acid‐catalyzed Friedländer quinoline synthesis. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in Substituted Quinoline Synthesis

Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with steric hindrance duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with steric hindrance during the synthesis of substituted quinolines. Quinolines are a cornerstone scaffold in pharmaceuticals and functional materials, but their synthesis can be notoriously sensitive to the steric properties of substrates and reagents.[1][2]

This document moves beyond basic protocols to provide in-depth troubleshooting, mechanistic insights, and alternative strategies to overcome sterically demanding transformations.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnostics

This section addresses the most common initial failures and observations when dealing with sterically hindered substrates in classical quinoline syntheses.

Q1: My Friedländer synthesis is failing with an ortho-substituted 2-aminoaryl ketone. What's the primary cause?

A: The primary cause is almost certainly steric inhibition of the initial condensation and subsequent cyclization. The Friedländer synthesis relies on an intermolecular aldol-type condensation between the 2-aminoaryl carbonyl compound and a partner containing an α-methylene group.[3][4] An ortho-substituent on the aniline ring severely hinders the approach of the enolate or enamine intermediate to the carbonyl group, raising the activation energy of the rate-determining cyclization step.

Q2: I'm observing extremely low yields in a Doebner-von Miller reaction using a bulky α,β-unsaturated aldehyde. Why?

A: The Doebner-von Miller reaction is known to be unsuitable for sterically demanding α,β-unsaturated aldehydes.[5] The mechanism involves a crucial 1,4-Michael addition of the aniline to the unsaturated system.[6][7] A bulky substituent at the α or β position of the aldehyde creates significant steric repulsion, disfavoring this key bond-forming step. This often leads to a complex mixture of products and polymerization of the aldehyde instead of the desired quinoline.[5]

Q3: In my Combes synthesis with an unsymmetrical β-diketone, I'm getting the wrong regioisomer. Is this a steric effect?

A: Yes, this is a classic case of sterically controlled regioselectivity. The Combes synthesis involves the acid-catalyzed cyclization of an enamine intermediate formed from an aniline and a β-diketone.[3][8] The cyclization, which is the rate-determining step, will preferentially occur at the less sterically hindered carbonyl group of the original diketone.[8] Increasing the bulk of the substituents on the diketone will more strongly direct the cyclization away from the hindered side.[8]

Q4: My Pfitzinger reaction with a highly substituted asymmetric ketone is not working. What are the limitations?

A: The Pfitzinger reaction, which uses isatin and a carbonyl compound, is highly sensitive to steric effects around the α-methylene group of the ketone.[9][10] The reaction proceeds via an enamine intermediate that cyclizes.[11] If the active methylene group is heavily substituted (e.g., part of a bulky cycloalkyl ring or flanked by tertiary carbons), the formation of the enamine and the subsequent ring-closure are sterically inhibited. Studies have shown that while electronic effects play a role, steric hindrance is a dominant factor in determining product ratios and reaction success.[9]

Part 2: Troubleshooting Workflows & Advanced Protocols

When initial diagnostics point to a steric issue, a more systematic approach is required. The following workflows provide structured guidance for overcoming these challenges.

Workflow 1: Overcoming Failed Friedländer & Combes Cyclizations

This workflow provides a decision-making process for troubleshooting failed cyclizations due to steric hindrance, particularly from ortho-substituted anilines or bulky ketones/diketones.

G start Problem: Low/No Yield in Friedländer/Combes Synthesis cond1 Are forcing conditions (high temp, strong acid) already in use? start->cond1 action1 Increase Reaction Severity: 1. Switch from H₂SO₄ to PPA or Eaton's Reagent. 2. Increase temperature incrementally (monitor decomposition). 3. Consider microwave irradiation. cond1->action1 No action2 Change Catalyst System: 1. Use a stronger Lewis acid (e.g., Sc(OTf)₃, InCl₃). 2. Try heterogeneous catalysts (e.g., Nafion NR50). 3. Explore metal-free ionic liquids. cond1->action2 Yes action1->action2 action3 Modify Substrates: 1. Is an alternative, less-hindered starting material available? 2. Can a directing group be temporarily installed? action2->action3 action4 Switch Synthetic Strategy: Consider modern transition-metal-catalyzed methods (e.g., C-H activation/annulation) that have higher tolerance for steric bulk. action3->action4 G sub Simple, Hindered Starting Materials (e.g., 2,6-disubstituted aniline) method Modern Synthetic Method sub->method tm Transition-Metal Catalysis (e.g., Rh, Pd, Cu) C-H Activation/Annulation method->tm photo Photoredox Catalysis Radical Cascade/Cyclization method->photo electro Electro-organic Synthesis Oxidative Annulation method->electro product Sterically Hindered Substituted Quinoline tm->product photo->product electro->product

Sources

Troubleshooting

stability issues of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid in solution

Welcome to the technical support center for 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower you to design robust experiments and interpret your results with confidence.

The stability of any compound in solution is paramount for obtaining reliable and reproducible experimental data. For a molecule like 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, its complex aromatic structure and functional groups present specific stability challenges. This guide is structured to anticipate and address these issues in a clear, question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid.

Q1: What are the primary factors that can affect the stability of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid in solution?

A1: The stability of this compound is primarily influenced by a combination of factors related to its chemical structure: the quinoline core, the carboxylic acid group, the chloro substituent, and the methylphenyl group. Key environmental and experimental factors to consider are:

  • pH of the solution: The quinoline nitrogen is basic and the carboxylic acid is acidic. Therefore, the pH of the solution will determine the ionization state of the molecule, which in turn affects its solubility and susceptibility to hydrolytic degradation. The solubility of quinoline derivatives is known to be pH-dependent[1][2][3].

  • Solvent choice: Polarity, protic vs. aprotic nature, and the ability of the solvent to form hydrogen bonds can all impact stability.

  • Exposure to light (Photostability): Quinoline derivatives can be susceptible to photodegradation[4]. The energy from UV or even visible light can induce photochemical reactions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis or decarboxylation.

  • Presence of oxidizing agents: The electron-rich aromatic system may be susceptible to oxidation.

Q2: I'm observing precipitation of the compound from my aqueous buffer. What is the likely cause and how can I resolve it?

A2: Precipitation is a common issue and is almost always linked to the compound's low aqueous solubility, which is heavily influenced by pH.

  • Causality: 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups. At its isoelectric point (the pH at which the net charge is zero), the molecule will have its lowest solubility. Moving the pH away from the isoelectric point will increase the proportion of the charged species (carboxylate anion at higher pH, protonated quinolinium cation at lower pH), which are generally more soluble in aqueous solutions. The solubility of quinoline and its derivatives is known to be affected by pH[1][2][3].

  • Troubleshooting:

    • Adjust the pH: Try dissolving the compound in a slightly basic (pH > 8) or slightly acidic (pH < 4) buffer. The optimal pH will need to be determined empirically.

    • Use a co-solvent: For stock solutions, dissolve the compound in an organic solvent like DMSO or ethanol first, and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

    • Perform a solubility assessment: Before starting your main experiments, it is highly recommended to determine the approximate solubility of the compound in your chosen buffer system.

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper preparation and storage are critical to ensure the integrity of your compound over time.

  • Recommended Solvents for Stock Solutions:

    • DMSO: Generally a good choice for creating high-concentration stock solutions.

    • Ethanol: Another viable option, though the solubility might be lower than in DMSO.

    • Aqueous Base: For some applications, dissolving the compound in a dilute aqueous base (e.g., 0.1 M NaOH) to form the soluble carboxylate salt can be effective. Neutralize to the desired pH just before use, being careful not to cause precipitation.

  • Storage Recommendations:

    • Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.

    • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation is a known risk for quinoline compounds[4].

    • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote degradation and solvent evaporation.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a more in-depth, step-by-step approach to diagnosing and solving specific stability-related problems you might encounter during your experiments.

Issue 1: Loss of compound activity or inconsistent results over time.

This is a classic indicator of compound degradation in your experimental solutions.

Diagnostic Workflow:

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_decarboxylation Decarboxylation (Thermal) cluster_photodegradation Photodegradation (Light) Parent 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid Hydrolysis_Product 8-Hydroxy-2-(2-methylphenyl)quinoline-4-carboxylic acid Parent->Hydrolysis_Product Nucleophilic Substitution of Cl Decarboxylation_Product 8-Chloro-2-(2-methylphenyl)quinoline Parent->Decarboxylation_Product Loss of CO2 Photodegradation_Product Ring-opened products / Hydroxylated species Parent->Photodegradation_Product Radical reactions

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to STAT3 Inhibitors: A Comparative Analysis of the Quinoline-4-Carboxylic Acid Scaffold and Other Key Modulators

The Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator of cellular processes, shuttling signals from the cell membrane to the nucleus to control gene expression. In healthy tissues, its acti...

Author: BenchChem Technical Support Team. Date: February 2026

The Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator of cellular processes, shuttling signals from the cell membrane to the nucleus to control gene expression. In healthy tissues, its activation is transient and tightly controlled. However, its persistent, aberrant activation is a hallmark of numerous pathologies, particularly cancer, where it drives cell proliferation, survival, metastasis, and immune evasion.[1][2] This central role in malignancy has made STAT3 an intensely pursued therapeutic target.[1][3]

This guide provides an in-depth comparison of various strategies for inhibiting STAT3, with a special focus on the emerging class of quinoline-4-carboxylic acid derivatives against established and novel inhibitors. We will delve into their mechanisms, comparative performance based on experimental data, and the causality behind the protocols used to validate them.

The STAT3 Signaling Pathway: A Nexus for Therapeutic Intervention

Under normal conditions, cytokines and growth factors trigger the activation of receptor-associated kinases, such as Janus kinases (JAKs). These kinases phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event is the linchpin of activation, inducing STAT3 to form homodimers, translocate into the nucleus, and bind to DNA to regulate the transcription of target genes.[2] For full transcriptional activity, a secondary phosphorylation on Serine 727 (Ser727) is also required.[4][5] The dysregulation of this pathway leads to the continuous transcription of genes that promote oncogenesis.[2]

Inhibitors have been designed to interrupt this cascade at multiple points: upstream at the kinase level, directly at the STAT3 protein to prevent dimerization, or by blocking its ability to bind DNA.[2] A newer modality even targets the entire protein for degradation.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation (Y705) pSTAT3_mono pY705-STAT3 STAT3_mono->pSTAT3_mono Proteasome Proteasome STAT3_mono->Proteasome Ubiquitination STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation PROTAC PROTAC Degrader PROTAC->STAT3_mono Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription JAK_Inhibitor Upstream Inhibition (e.g., JAKi) JAK_Inhibitor->JAK SH2_Inhibitor Dimerization Inhibition (e.g., Stattic, YY002, Quinoline-4-Carboxylic Acids) SH2_Inhibitor->pSTAT3_mono Degrader_Action Degradation

Caption: STAT3 signaling pathway and points of therapeutic intervention.

Head-to-Head Comparison of STAT3 Inhibitors

The efficacy of a STAT3 inhibitor is not defined by potency alone. Selectivity, mechanism of action, and the specific cellular context are critical determinants of therapeutic potential. Below is a comparative analysis of several key STAT3 inhibitors, including the quinoline-4-carboxylic acid scaffold.

The Quinoline-4-Carboxylic Acid Scaffold

While specific data for 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid as a STAT3 inhibitor is not prominent in publicly available literature, the broader 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a promising starting point for novel STAT3 inhibitors.[6] Virtual screening efforts have pinpointed this chemical class for its potential to bind to the STAT3 SH2 domain, the crucial interface for dimerization.[6] One study identified the parent compound, 2-phenylquinoline-4-carboxylic acid, as having a STAT3 inhibition constant (Ki) of 17.53 μM, providing a solid foundation for medicinal chemistry optimization.[6]

It's important to note that the quinoline core is a versatile pharmacophore found in compounds targeting various enzymes, and substitutions on the quinoline ring are critical for determining target specificity and potency.[7] For instance, other quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of SIRT3, demonstrating the scaffold's adaptability.[8][9] A notable example of a quinoline-4-carboxylic acid derivative with demonstrated anti-STAT3 activity is YHO-1701, which shows antitumor effects by inhibiting STAT3.[10]

Mechanism: Primarily designed to target the STAT3 SH2 domain, thereby inhibiting STAT3 dimerization.[6]

Stattic

Stattic was one of the first non-peptidic small molecules identified to inhibit STAT3. It is widely used as a research tool to probe STAT3 function.

  • Mechanism: Selectively inhibits the function of the STAT3 SH2 domain, preventing activation, dimerization, and nuclear translocation.[11]

  • Potency: Exhibits IC50 values for inhibiting STAT3 binding in cell-free assays around 5.1 μM.[1] In cellular assays, it inhibits the proliferation of STAT3-dependent cancer cells with IC50 values ranging from 0.43 to 18.96 μM, depending on the cell line.[1][12]

  • Selectivity & Limitations: While initially reported as highly selective, its specificity has been questioned. It can exhibit off-target effects and may act independently of STAT3 at concentrations commonly used in cell-based assays. This underscores the critical need for genetic knockdown controls (e.g., shRNA) to validate that the observed cellular effects are truly STAT3-dependent.

S3I-201 (NSC 74859)

S3I-201 is another well-known small molecule inhibitor designed to target the STAT3 SH2 domain.

  • Mechanism: Blocks STAT3 dimerization, subsequent DNA binding, and transcriptional activity.[13]

  • Potency: Shows a preferential inhibition of STAT3 DNA-binding activity with an IC50 of approximately 86 μM.[14] It demonstrates greater potency against STAT3 compared to STAT1 and STAT5.[14]

  • Selectivity & Limitations: More recent studies suggest that S3I-201 may act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other intracellular proteins.[15] This finding complicates its use as a specific probe for STAT3 biology and highlights the importance of orthogonal validation methods.[15]

Napabucasin (BBI608)

Napabucasin is a clinical-stage, orally available small molecule with a broader mechanism that includes STAT3 inhibition.

  • Mechanism: Primarily identified as a cancer stemness inhibitor that suppresses STAT3-driven gene transcription.[16][17]

  • Clinical Status: Has advanced to Phase 3 clinical trials for cancers such as colorectal cancer, often in combination with standard chemotherapy.[18][19]

  • Performance: Demonstrates antitumor activity and a tolerable safety profile in clinical settings.[18] Its development represents a significant step forward in validating STAT3 as a clinical target.

YY002

YY002 is a recently developed, highly potent, and selective STAT3 inhibitor.

  • Mechanism: Binds selectively to the STAT3 SH2 domain, but uniquely, it inhibits the phosphorylation of both Tyr705 and Ser727, which is required for the full activation of STAT3.[4][5] This dual inhibition disrupts both nuclear and mitochondrial functions of STAT3.[4][5]

  • Potency: Exhibits exceptional potency with an IC50 in the low nanomolar range (1-10 nM) in cellular assays, approximately 1000-fold more potent than reference inhibitors like Stattic.[20]

  • Selectivity: Shows high selectivity for STAT3 over other highly homologous STAT family members.[4][5] In preclinical models, it has demonstrated superior antitumor efficacy compared to Napabucasin.[4]

STAT3 PROTAC Degraders (e.g., SD-36, S3D5)

Proteolysis-targeting chimeras (PROTACs) represent a fundamentally different approach. Instead of merely inhibiting the target protein, they hijack the cell's own ubiquitin-proteasome system to induce the complete degradation of the target protein.

  • Mechanism: A PROTAC molecule has two heads: one binds to STAT3, and the other binds to an E3 ubiquitin ligase. This proximity forces the cell to "tag" STAT3 for destruction by the proteasome.[21]

  • Potency: Characterized by the DC50 (concentration for 50% degradation). SD-36 binds to STAT3 with a Kd of 50 nM, and the more recent SD-1240 achieves a DC50 of just 3 nM.[22][23]

  • Selectivity & Advantages: PROTACs can offer superior selectivity compared to traditional inhibitors.[21] By eliminating the protein entirely, they can overcome resistance mechanisms associated with inhibitor binding and provide a more sustained and profound biological effect.[22][24]

Comparative Performance Data

Inhibitor Class/ExamplePrimary MechanismPotency (IC50 / DC50)Selectivity ProfileKey Advantages & Limitations
Quinoline-4-Carboxylic Acids SH2 Domain Binding (Predicted)Parent Scaffold Ki: ~17.5 µM[6]Dependent on specific derivativeAdvantage: Promising, optimizable scaffold.[6] Limitation: Specific compounds like 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid require characterization.
Stattic SH2 Domain BindingIC50: ~5.1 µM (cell-free)[1]; 0.4-19 µM (cellular)[1][12]Moderate; potential off-target effectsAdvantage: Widely available research tool. Limitation: Specificity concerns at higher concentrations.[11]
S3I-201 SH2 Domain Binding (Disputed)IC50: ~86 µM (DNA binding)[14]Low; acts as a non-selective alkylating agent[15]Advantage: Historical research tool. Limitation: Lack of specificity makes it a suboptimal probe.[15]
Napabucasin (BBI608) STAT3/Stemness Pathway InhibitionVaries by cell typeBroad-spectrumAdvantage: Orally available, clinical validation.[16][18] Limitation: Not a direct, highly selective STAT3 binder.
YY002 SH2 Domain Binding (Dual pY705/pS727)IC50: 1-10 nM (cellular)[20]High selectivity over other STATs[4][5]Advantage: Exceptional potency and dual-site inhibition.[4] Limitation: Preclinical stage.
SD-36 (PROTAC) STAT3 Protein DegradationDC50: ~28-60 nM (cellular)High selectivity over other STATs[23]Advantage: Eliminates STAT3 protein, sustained effect. Limitation: Complex pharmacology of bifunctional molecules.

Key Experimental Protocols for STAT3 Inhibitor Validation

To ensure scientific rigor, a multi-faceted approach is required to validate a novel STAT3 inhibitor. The choice of experiment should directly address questions of target engagement, mechanism, and cellular function.

Western Blot for STAT3 Phosphorylation

Causality: This is the most direct method to determine if a compound inhibits the primary activation step of STAT3. A reduction in the phosphorylated form of STAT3 (p-STAT3) relative to total STAT3 protein is a key indicator of target engagement.

Protocol:

  • Cell Culture & Treatment: Seed STAT3-dependent cancer cells (e.g., MDA-MB-231, PANC-1) in 6-well plates. Once they reach 70-80% confluency, treat with a serial dilution of the test inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of p-STAT3 to total STAT3.

Western_Blot_Workflow A 1. Cell Seeding & Treatment with Inhibitor B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE & Transfer to PVDF Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. ECL Detection & Imaging E->F G 7. Data Analysis (p-STAT3 / Total STAT3 Ratio) F->G

Caption: Standard workflow for a Western Blot experiment to assess STAT3 phosphorylation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Causality: This functional assay determines the downstream consequence of STAT3 inhibition on cancer cell proliferation and survival. It provides a quantitative measure (IC50) of the compound's anti-proliferative potency.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of inhibitor concentrations in triplicate for 48-72 hours. Include a vehicle control and a positive control (e.g., Stattic).

  • Reagent Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation by metabolically active cells. Solubilize the crystals with DMSO or a solubilization buffer.

    • For CellTiter-Glo®: Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read the absorbance (MTT) at ~570 nm or luminescence (CellTiter-Glo®) using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability versus the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

STAT3-Dependent Luciferase Reporter Assay

Causality: This assay provides a more specific readout of STAT3's transcriptional activity than a viability assay. It directly measures the ability of a compound to block STAT3 from activating its target genes, linking target engagement (p-STAT3 reduction) to a functional nuclear output.

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with two plasmids:

    • A reporter plasmid containing a STAT3-responsive promoter element driving the expression of firefly luciferase.

    • A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

  • Treatment: After 24 hours, treat the transfected cells with the inhibitor for a set period. Then, stimulate the cells with a STAT3 activator like Interleukin-6 (IL-6) to induce the pathway.

  • Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. A potent inhibitor will significantly reduce this ratio in IL-6 stimulated cells.

Conclusion and Future Outlook

The field of STAT3 inhibition is rapidly advancing, moving from first-generation, moderately potent inhibitors with potential off-target effects to highly potent, exquisitely selective molecules and entirely new modalities like protein degradation.

The quinoline-4-carboxylic acid scaffold represents a promising, though less characterized, avenue for the development of novel SH2 domain inhibitors. Further structure-activity relationship (SAR) studies are essential to optimize potency and selectivity within this chemical class to rival newer compounds like YY002 .

YY002 stands out for its exceptional potency and novel dual-inhibition mechanism, making it a compelling preclinical candidate.[4][5] However, the ultimate validation for any inhibitor is clinical success, where Napabucasin has paved the way by demonstrating that targeting STAT3-related pathways is a viable strategy in patients.[18]

Looking forward, PROTAC degraders offer a paradigm shift. By completely removing the STAT3 protein, they may provide a more durable and profound anti-tumor response, potentially overcoming the limitations of traditional occupancy-based inhibitors.[24]

References

  • STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2024). ACS Central Science. Retrieved from [Link]

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed. Retrieved from [Link]

  • STAT3 Inhibitors in Cancer: A Comprehensive Update. (n.d.). Tvardi Therapeutics. Retrieved from [Link]

  • Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of a potent and selective PROTAC degrader for STAT3. (n.d.). PubMed Central. Retrieved from [Link]

  • Phase 1 study of napabucasin, a cancer stemness inhibitor, in patients with advanced solid tumors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2024). PubMed. Retrieved from [Link]

  • Targeting the transcriptional activity of STAT3 by a novel fusion protein. (2022). PubMed Central. Retrieved from [Link]

  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate. (n.d.). PubMed Central. Retrieved from [Link]

  • First-in-Class Cancer Stemness Inhibitor Shows Promising Results in Advanced Colorectal Cancer. (n.d.). Targeted Oncology. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved from [Link]

  • Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. (2007). PNAS. Retrieved from [Link]

  • Discovery of SD-436: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression. (2024). ACS Publications. Retrieved from [Link]

  • Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells. (n.d.). springermedizin.de. Retrieved from [Link]

  • STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1). (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of a potent and selective PROTAC degrader for STAT3. (n.d.). RSC Publishing. Retrieved from [Link]

  • The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone. (2023). MDPI. Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. Retrieved from [Link]

  • Abstract C015: A STAT3 PROTAC Degrader SD-1240: The Structure-based Design, the Structure Mechanism of Potency and Selectivity, and the Mechanism of Action of Anti-tumor Activity. (2025). AACR Journals. Retrieved from [Link]

  • STAT3 palmitoylation initiates a positive feedback loop that promotes the malignancy of hepatocellular carcinoma cells in mice. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma. (2013). PubMed Central. Retrieved from [Link]

  • The STAT3 inhibitor S3I-201 suppresses fibrogenesis and angiogenesis in liver fibrosis. (2018). PubMed. Retrieved from [Link]

  • SD-36 is a Selective PROTAC STAT3 Degrader. (2019). Network of Cancer Research. Retrieved from [Link]

  • IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside... (n.d.). ResearchGate. Retrieved from [Link]

  • An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer. (n.d.). PubMed Central. Retrieved from [Link]

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Comparative

The 2-Arylquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Among its varied derivatives, the 2-arylqui...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Among its varied derivatives, the 2-arylquinoline moiety has garnered significant attention, demonstrating a remarkable versatility in therapeutic applications. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-arylquinolines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Drawing upon field-proven insights and experimental data, we will explore the nuanced chemical modifications that govern their biological efficacy and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 2-arylquinoline scaffold has emerged as a particularly fruitful starting point for the development of novel anticancer agents. Extensive research has demonstrated that subtle modifications to this core structure can lead to potent and selective inhibitors of various cancer-related targets. Here, we compare the SAR of 2-arylquinolines in two prominent anticancer mechanisms: dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), and the targeting of DNA topoisomerases.

Dual EGFR/FAK Inhibition: A Synergistic Approach to Cancer Therapy

EGFR is a tyrosine kinase that, when overexpressed, is linked to cancer cell proliferation and angiogenesis.[1] FAK is another key kinase involved in cell survival and migration.[2] The dual inhibition of both EGFR and FAK presents a promising strategy to combat cancer through a multi-pronged attack.[3] A series of 4-propoxy-2-arylquinolines have been developed and evaluated for their dual inhibitory activity.[2]

The following table summarizes the inhibitory activities of representative 2-arylquinoline derivatives against EGFR and FAK, as well as their cytotoxic effects on colorectal cancer cell lines.

Compound2-Aryl Substituent4-Propoxy SubstituentEGFR IC₅₀ (nM)[2]FAK IC₅₀ (nM)[2]DLD-1 IC₅₀ (µM)HCT-116 IC₅₀ (µM)[1]
6f 4-Trifluoromethylphenyl4-Amino-N-methylpiperidine25.3922.68Not Reported3.09
6h 4-TrifluoromethylphenylTetrahydrofurfurylamine20.1514.25Not Reported3.28
6i 4-TrifluoromethylphenylN-Methylpiperazine22.3618.36Not Reported5.68
20f 4-ChlorophenylMorpholine24.8115.36Not Reported2.96
Gefitinib (Reference Drug)48.52-Not Reported6.94
TAE-226 (Reference Drug)-1.50Not ReportedNot Reported
  • The 2-Aryl Moiety: The presence of an electron-withdrawing group, such as a trifluoromethyl group at the para-position of the 2-phenyl ring, is consistently associated with potent EGFR and FAK inhibition (compounds 6f , 6h , 6i ).[2] A chloro-substituted phenyl ring also demonstrates strong activity (20f ).[2]

  • The 4-Propoxy Linker: The nature of the amine substituent on the 4-propoxy chain significantly influences activity. Cyclic amines like 4-amino-N-methylpiperidine, tetrahydrofurfurylamine, and N-methylpiperazine contribute to high potency.[2]

  • Quinoline Core Substitutions: The presence of 6,7-dimethoxy groups on the quinoline core appears to be beneficial for activity in some derivatives.[2]

The dual inhibition of EGFR and FAK by 2-arylquinolines disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The following diagram illustrates this mechanism.

EGFR_FAK_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS FAK FAK FAK->PI3K EGF EGF EGF->EGFR Arylquinoline 2-Arylquinoline Inhibitor Arylquinoline->EGFR Arylquinoline->FAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR and FAK by 2-arylquinolines blocks downstream signaling.

Topoisomerase Inhibition: Inducing DNA Damage

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[4] Their inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells. Certain 2-arylquinoline derivatives have been identified as potent topoisomerase I and II inhibitors.

2-Arylquinolines can act as topoisomerase poisons. They stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA, preventing the re-ligation of the DNA strand.[5] This leads to the accumulation of single or double-strand breaks, which are cytotoxic to rapidly dividing cancer cells.

Topoisomerase_Inhibition cluster_process DNA_Supercoiled Supercoiled DNA Topoisomerase Topoisomerase I/II DNA_Supercoiled->Topoisomerase DNA_Cleaved Cleaved DNA -Enzyme Complex Topoisomerase->DNA_Cleaved DNA_Relaxed Relaxed DNA DNA_Cleaved->DNA_Relaxed Re-ligation Arylquinoline 2-Arylquinoline Poison DNA_Cleaved->Arylquinoline DSB DNA Double-Strand Breaks DNA_Cleaved->DSB Arylquinoline->DNA_Relaxed Blocks Re-ligation Apoptosis Apoptosis DSB->Apoptosis

Caption: 2-Arylquinolines stabilize the Topoisomerase-DNA complex, leading to apoptosis.

Antimicrobial Activity: A Renewed Avenue for Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The quinoline scaffold is historically significant in this area, with fluoroquinolones being a prominent class of antibiotics. More recent research has explored the antimicrobial potential of 2-arylquinoline derivatives against a range of bacterial and fungal pathogens.

The antimicrobial efficacy of quinoline derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[6] The following table presents the MIC values for a series of quinolinequinones, which share structural similarities with 2-arylquinolines, against various microbial strains.

CompoundS. aureus MIC (µg/mL)[7]S. epidermidis MIC (µg/mL)[7]E. faecalis MIC (µg/mL)[7]C. albicans MIC (µg/mL)
QQ2 2.441.2219.53Not Reported
QQ3 2.441.229.76Not Reported
QQ6 Not Reported1.224.88Not Reported
Cefuroxime (Reference Drug)>128Not ReportedNot Reported
Amikacin (Reference Drug)Not Reported128Not Reported

Key observations from these and related studies include:

  • Substitution Pattern: The specific substitution pattern on both the quinoline and the aryl ring plays a crucial role in determining the antimicrobial spectrum and potency.

  • Gram-Positive vs. Gram-Negative Activity: Many reported 2-arylquinoline derivatives show more promising activity against Gram-positive bacteria compared to Gram-negative bacteria.[7]

  • Mechanism of Action: While not fully elucidated for all derivatives, it is hypothesized that some 2-arylquinolines may exert their antimicrobial effects through mechanisms similar to fluoroquinolones, such as the inhibition of DNA gyrase and topoisomerase IV.[2]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide array of diseases. The quinoline scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators.

The anti-inflammatory activity of quinoline derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages or their inhibition of cyclooxygenase (COX) enzymes. While specific IC₅₀ values for a broad range of 2-arylquinolines are not as extensively tabulated as for their anticancer counterparts, studies on related quinoline carboxylic acids and other derivatives indicate the potential of this scaffold. For instance, certain pyrazolo[1,5-a]quinazolines, which are structurally related to quinolines, have shown potent COX-2 inhibition with IC₅₀ values in the nanomolar range.[8] One study on proanthocyanidins from Cocos nucifera L., which contain flavonoid structures, demonstrated anti-inflammatory activity with an IC₅₀ of 10.31 µg/mL, comparable to ibuprofen.[9]

Key SAR drivers for anti-inflammatory activity are likely to involve:

  • Substituents on the Aryl Ring: The nature and position of substituents on the 2-aryl ring can influence the interaction with the target enzymes.

  • Quinoline Core Modifications: Modifications to the quinoline nucleus can impact the overall electronic and steric properties of the molecule, affecting its binding affinity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of 2-arylquinolines are provided below.

Synthesis of 2-Arylquinolines

A common and effective method for the synthesis of 2-arylquinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. An alternative modern approach involves a palladium-catalyzed reaction.

Protocol: Palladium-Catalyzed Synthesis of 2-Phenylquinoline [10]

  • Reaction Setup: In a dry and clean reactor, add 15 mL of water and 5 mL of tetrahydrofuran as solvents.

  • Reagent Addition: Sequentially add the starting materials: an appropriate aniline derivative (e.g., 2-aminobenzaldehyde, 3 mmol), a phenyl-containing reactant (e.g., phenylacetylene, 6 mmol), palladium acetate (0.05 molar equivalents), bipyridine (0.1 molar equivalents), and p-toluenesulfonic acid (8 molar equivalents).

  • Reaction Conditions: Stir the reaction mixture at 80°C for 24 hours.

  • Work-up: After the reaction is complete, remove the solvents using a rotary evaporator.

  • Purification: Purify the residue by column chromatography on 200-300 mesh silica gel to obtain the 2-phenylquinoline product.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol: MTT Assay for Anticancer Activity [11]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the 2-arylquinoline derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Comparative Analysis with Alternative Therapies

2-Arylquinolines, particularly those acting as kinase inhibitors, offer several potential advantages over traditional cytotoxic chemotherapies. Kinase inhibitors generally have a narrower spectrum of adverse effects compared to non-selective cytotoxic agents.[12] For example, hematologic toxicities like febrile neutropenia and thrombocytopenia are often less severe with kinase inhibitors.[12] However, it is important to note that kinase inhibitors can have their own unique side effect profiles, such as diarrhea.[12]

When compared to other kinase inhibitors, the attractiveness of 2-arylquinolines lies in their potential for dual or multi-targeting, as seen with the EGFR/FAK inhibitors. This can lead to enhanced efficacy and a reduced likelihood of developing resistance. However, achieving selectivity for the desired kinases while minimizing off-target effects remains a key challenge in the development of any kinase inhibitor, including those based on the 2-arylquinoline scaffold.

Conclusion and Future Directions

The 2-arylquinoline scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in modulating the biological activity, whether it be anticancer, antimicrobial, or anti-inflammatory. The ability to fine-tune the properties of these molecules through rational design, guided by a deep understanding of their mechanisms of action, underscores their potential in addressing significant unmet medical needs.

Future research in this area should focus on:

  • Expanding the SAR knowledge base for antimicrobial and anti-inflammatory applications to the same level of detail as for anticancer agents.

  • Investigating novel mechanisms of action to overcome resistance to existing therapies.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their clinical translatability.

  • Exploring the potential of 2-arylquinolines in other therapeutic areas , leveraging the rich chemical diversity that can be generated from this privileged scaffold.

By continuing to explore the intricate interplay between chemical structure and biological function, the scientific community can unlock the full therapeutic potential of 2-arylquinolines for the benefit of patients worldwide.

References

  • Elbadawi, M. M., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-373. [Link]

  • Elbadawi, M. M., et al. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1397. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PubMed. [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. [Link]

  • Jo, S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2095. [Link]

  • Meléndez, C. M., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

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  • Patsnap. (n.d.). Synthesis method of 2-aryl quinoline compound. Eureka. [Link]

  • ResearchGate. (n.d.). Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. [Link]

  • Głowacka, I. E., et al. (2023). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 28(21), 7359. [Link]

  • ResearchGate. (n.d.). Parameters of Antimicrobial Activity Evaluation. [Link]

  • PLOS. (n.d.). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. [Link]

  • Gîrdan, I. A., et al. (2024). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Cancers, 16(2), 374. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central. [Link]

  • Padumadasa, C., et al. (2016). In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L. BMC Complementary and Alternative Medicine, 16, 301. [Link]

  • ResearchGate. (n.d.). (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. [Link]

  • ResearchGate. (n.d.). Scope and yields of the synthesis of 2-arylquinolines 10. [Link]

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Comparative

head-to-head comparison of quinoline-based antimalarial agents

A Head-to-Head Comparison of Quinoline-Based Antimalarial Agents: A Guide for Researchers Abstract The quinoline class of drugs has long been the cornerstone of antimalarial chemotherapy. From the historically significan...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Quinoline-Based Antimalarial Agents: A Guide for Researchers

Abstract

The quinoline class of drugs has long been the cornerstone of antimalarial chemotherapy. From the historically significant quinine to the modern single-dose radical cure agent tafenoquine, these compounds have saved countless lives. However, the relentless evolution of drug resistance in Plasmodium species, particularly P. falciparum, necessitates a continuous and rigorous evaluation of our therapeutic arsenal.[1] This guide provides a comprehensive, head-to-head comparison of key quinoline-based antimalarials, designed for researchers, scientists, and drug development professionals. We will delve into their shared mechanism of action, explore the unique characteristics of each agent, present comparative efficacy and pharmacokinetic data, and provide detailed protocols for essential experimental evaluations.

The Unifying Mechanism: Disruption of Heme Detoxification

Quinoline antimalarials, despite their structural diversity, share a common therapeutic target: the food vacuole of the intraerythrocytic malaria parasite.[2] During its blood stage, the parasite digests vast amounts of host hemoglobin to acquire amino acids.[3] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[4]

Quinoline drugs are weak bases that accumulate to high concentrations within the acidic environment of the parasite's food vacuole.[5] Here, they are thought to bind to free heme, forming a complex that prevents its polymerization into hemozoin.[6] The resulting buildup of toxic heme-drug complexes and reactive oxygen species leads to oxidative damage, membrane lysis, and ultimately, parasite death.[2]

Caption: General mechanism of quinoline antimalarials in the parasite food vacuole.

The Agents: A Profile of Key Quinolines

The quinoline family can be broadly categorized based on the position of the amino group substitution on the quinoline ring and other structural features.

Quinoline_Classes cluster_classes Major Antimalarial Classes cluster_drugs Example Drugs Quinoline Quinoline Core Amino_4 4-Aminoquinolines Quinoline->Amino_4 Amino_8 8-Aminoquinolines Quinoline->Amino_8 Methanol Quinoline Methanols Quinoline->Methanol CQ Chloroquine Amino_4->CQ AQ Amodiaquine Amino_4->AQ PQ Primaquine Amino_8->PQ TQ Tafenoquine Amino_8->TQ QN Quinine Methanol->QN MQ Mefloquine Methanol->MQ

Caption: Classification of major quinoline-based antimalarial agents.

4-Aminoquinolines
  • Chloroquine (CQ): For decades, chloroquine was the first-line treatment and prophylactic for malaria due to its high efficacy, safety, and low cost. However, its utility has been severely compromised by the global spread of resistant P. falciparum strains.[7] Resistance is primarily associated with mutations in the parasite's chloroquine resistance transporter (PfCRT) gene, which enhances the efflux of the drug from the food vacuole.

  • Amodiaquine (AQ): Structurally similar to chloroquine, amodiaquine was developed to combat emerging CQ resistance and retains activity against some CQ-resistant strains.[8] It is primarily used in combination therapies, most notably with artesunate (AS-AQ), to improve efficacy and delay the development of further resistance.[9] Its long-term use for prophylaxis was curtailed due to risks of hepatotoxicity and agranulocytosis, thought to be mediated by a reactive quinoneimine metabolite.

Quinoline Methanols
  • Quinine: As the first effective treatment for malaria, isolated from cinchona bark, quinine holds a significant place in medical history. It remains a vital treatment for severe malaria, although it has a narrow therapeutic window and is associated with a collection of side effects known as cinchonism (tinnitus, headache, dizziness). Resistance to quinine is less common and complex than that to chloroquine.[7]

  • Mefloquine (MQ): A synthetic analog of quinine, mefloquine was developed as a prophylactic and therapeutic agent for multidrug-resistant P. falciparum.[10] It is effective but is associated with a risk of potentially severe neuropsychiatric adverse events, which has limited its use.[10]

8-Aminoquinolines

This class is unique in its ability to target the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for disease relapse.

  • Primaquine (PQ): Primaquine is the classical drug for the "radical cure" of relapsing malarias.[10] Its major limitation is the risk of inducing severe hemolysis in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency, an inherited enzyme disorder. This necessitates G6PD screening before treatment.[9]

  • Tafenoquine (TQ): A modern 8-aminoquinoline, tafenoquine represents a significant advancement. Its much longer half-life allows for a single-dose radical cure, overcoming the adherence challenges of the 14-day primaquine regimen.[11][12] Like primaquine, it is contraindicated in individuals with G6PD deficiency due to the risk of hemolysis.[12]

Head-to-Head Performance Comparison

Objective comparison requires standardized quantitative data. The following tables summarize key performance indicators for these agents.

Table 1: Comparative In Vitro Efficacy against P. falciparum

The 50% inhibitory concentration (IC₅₀) is a measure of a drug's potency. Lower values indicate higher potency.

DrugClassIC₅₀ (nM) vs. Sensitive Strains (e.g., 3D7)IC₅₀ (nM) vs. Resistant Strains (e.g., K1, Dd2)Reference(s)
Chloroquine 4-Aminoquinoline5 - 25100 - 400+[13][14][15]
Amodiaquine 4-Aminoquinoline10 - 3040 - 150[16]
Quinine Quinoline Methanol20 - 100200 - 500+[13][15]
Mefloquine Quinoline Methanol5 - 1520 - 80[13]
Primaquine 8-Aminoquinoline>1000 (poor blood-stage activity)>1000[10][16]
Tafenoquine 8-Aminoquinoline~500 (moderate blood-stage activity)~500[17]

Note: IC₅₀ values can vary between studies and parasite strains. These are representative ranges.

Table 2: Key Pharmacokinetic Parameters

Pharmacokinetics dictates dosing regimens and duration of action.

DrugOral Bioavailability (%)Protein Binding (%)Elimination Half-Life (t₁₂)Key Metabolic PathwayReference(s)
Chloroquine >75%50 - 65%1 - 2 months (terminal)CYP2C8, CYP3A4[6]
Amodiaquine High>90%1 - 3 weeks (as desethylamodiaquine)CYP2C8[6]
Quinine ~80%70 - 90%11 - 18 hoursCYP3A4[6]
Mefloquine ~85%~98%2 - 4 weeksCYP3A4[6]
Primaquine >90%Low4 - 7 hoursMAO-A, CYP2D6[10]
Tafenoquine High>99%~15 daysMinimal (CYP2D6 minor)[17][18]
Table 3: Clinical and Safety Profile Summary
DrugPrimary Indication(s)Efficacy vs. Relapse (P. vivax)Key Resistance Concern(s)Major Adverse Event(s)
Chloroquine Treatment of sensitive malariaNoneWidespread P. falciparum resistancePruritus, retinopathy (long-term)
Amodiaquine Combination treatment of uncomplicated malariaNoneCross-resistance with chloroquineAgranulocytosis, hepatotoxicity (rare)
Quinine Severe malariaNoneDecreased susceptibility in some areasCinchonism, hypoglycemia, cardiotoxicity
Mefloquine Prophylaxis, treatment of resistant malariaNoneResistance in Southeast AsiaNeuropsychiatric effects (insomnia, anxiety, psychosis)
Primaquine Radical cure of P. vivax/ovaleGood (14-day course)Documented in some regionsHemolysis in G6PD deficiency, GI distress
Tafenoquine Radical cure & prophylaxis of P. vivaxGood (single dose)[11][19][20]Not yet establishedHemolysis in G6PD deficiency, headache

Standardized Experimental Protocols

Reproducible and validated assays are critical for drug development. The causality behind these experimental choices lies in the need to quantify a drug's direct effect on parasite viability (in vitro), its efficacy within a complex biological system (in vivo), and its safety profile (cytotoxicity).

Protocol: In Vitro Antimalarial Susceptibility (SYBR Green I Assay)

This assay quantifies parasite DNA to measure growth inhibition. It is a widely used, robust alternative to older radioisotope-based methods.[2]

SYBR_Green_Workflow start Start: Synchronized Ring-Stage Parasite Culture plate Plate parasites in 96-well plate with serial drug dilutions start->plate incubate1 Incubate for 72 hours (37°C, 5% CO₂, 5% O₂) plate->incubate1 freeze Freeze plate at -80°C to lyse red blood cells incubate1->freeze thaw Thaw plate at room temperature freeze->thaw add_sybr Add SYBR Green I Lysis Buffer to each well thaw->add_sybr incubate2 Incubate in the dark (1 hour, room temp) add_sybr->incubate2 read Read fluorescence on plate reader (Ex: 485 nm, Em: 530 nm) incubate2->read analyze Analyze data: Plot fluorescence vs. log[drug] to calculate IC₅₀ read->analyze end End: Determine IC₅₀ Value analyze->end

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Step-by-Step Methodology:

  • Preparation: Use asynchronous or tightly synchronized ring-stage P. falciparum cultures (e.g., 3D7, K1) at 0.5% parasitemia and 2% hematocrit in complete RPMI-1640 medium.

  • Drug Plating: Prepare serial dilutions of test compounds in a 96-well plate. Include negative (no drug) and positive (e.g., chloroquine) controls.

  • Incubation: Add 200 µL of the parasite culture to each well and incubate for 72 hours under standard malaria culture conditions (gas mixture of 5% CO₂, 5% O₂, 90% N₂).

  • Lysis: After incubation, freeze the plate at -80°C for at least 2 hours to lyse the erythrocytes.

  • Staining: Thaw the plate. Add 100 µL of SYBR Green I lysis buffer to each well.[2] This buffer contains saponin and Triton X-100 to permeabilize parasite membranes and SYBR Green I dye, which intercalates with parasite DNA.[2]

  • Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[2][21]

  • Data Analysis: Subtract background fluorescence (from uninfected red blood cells). Plot the percentage of growth inhibition against the log-transformed drug concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: In Vivo Efficacy (Murine 4-Day Suppressive Test)

This is the standard primary in vivo test (Peter's Test) to assess a compound's ability to suppress blood-stage parasitemia in a mouse model.[22]

Step-by-Step Methodology:

  • Infection (Day 0): Inoculate experimental mice (e.g., Swiss albino or ICR mice) intraperitoneally or intravenously with 1x10⁷ Plasmodium berghei-parasitized red blood cells.[22][23]

  • Treatment (Day 0-3): Two to four hours post-infection, begin treatment. Administer the test compound orally or via the desired route once daily for four consecutive days (Day 0, 1, 2, 3).[23][24] Include a vehicle control group (negative control) and a standard drug group (e.g., chloroquine at 10 mg/kg, positive control).[23]

  • Monitoring (Day 4): On day 4, prepare thin blood smears from the tail vein of each mouse.

  • Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average percent parasitemia for each group. The percent suppression is calculated as: [(Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control] x 100. An effective compound will show significant parasitemia suppression compared to the vehicle control.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines a compound's toxicity to mammalian cells, which is crucial for calculating its selectivity index (SI = CC₅₀ / IC₅₀). A higher SI indicates greater selectivity for the parasite.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2, or HEK293) into a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 18-24 hours to allow for cell adherence.[5]

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.[5]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Living cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan precipitate.[25]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log-transformed drug concentration.

Conclusion and Future Outlook

The quinoline antimalarials are a testament to the power of chemotherapy in combating infectious diseases. While older agents like chloroquine have been hampered by resistance, the class continues to evolve with drugs like tafenoquine offering simplified and effective treatment regimens for relapsing malaria. The head-to-head comparison reveals critical trade-offs in efficacy, safety, and spectrum of activity that must be considered in drug development and clinical application. For researchers, the challenge lies in designing novel quinoline analogs or combination therapies that can circumvent existing resistance mechanisms while maintaining a favorable safety profile. The experimental protocols outlined here provide a standardized framework for the rigorous preclinical evaluation of such next-generation antimalarials.

References

A comprehensive list of all cited sources with titles, sources, and clickable URLs is provided below for verification. [List of references will be auto-generated here based on in-text citations]

Sources

Validation

A Senior Application Scientist's Guide to Synthetic Routes for Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are instrumental in treating diseases ranging from malaria to cancer.[3][4][5] Consequently, the efficient and versatile synthesis of functionalized quinolines is a critical endeavor for researchers in drug discovery and development.[6][7]

This guide provides an in-depth comparison of classical and modern synthetic routes to functionalized quinolines. We will move beyond simple procedural lists to dissect the underlying mechanisms, strategic advantages, and practical limitations of each approach, offering field-proven insights to guide your synthetic planning.

I. Classical Approaches: The Foundation of Quinoline Synthesis

For over a century, a set of robust, named reactions has formed the bedrock of quinoline synthesis. While often characterized by harsh conditions, they remain valuable for their simplicity and scalability in specific applications. These methods typically involve the cyclization of anilines with a three-carbon component.[8][9][10]

The Skraup Synthesis

The Skraup synthesis is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[8][11] The reaction is notoriously exothermic and often requires careful temperature control.[6]

Mechanism and Rationale: The key to the Skraup synthesis is the in situ formation of acrolein, an α,β-unsaturated aldehyde, from the acid-catalyzed dehydration of glycerol.[8][12] This highly reactive species then undergoes a Michael addition with the aniline, followed by electrophilic cyclization onto the electron-rich aromatic ring and subsequent oxidation to yield the aromatic quinoline core. The sulfuric acid serves as both a dehydrating agent and a catalyst for the cyclization, while the oxidizing agent is crucial for the final aromatization step.

Skraup_Mechanism cluster_acrolein Step 1: Acrolein Formation cluster_addition Step 2: Michael Addition cluster_cyclization Step 3: Cyclization & Aromatization Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2 H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde (Intermediate) Aniline->Intermediate1 + Acrolein Intermediate2 1,2-Dihydroquinoline Intermediate1->Intermediate2 H₂SO₄ - H₂O Quinoline Quinoline Intermediate2->Quinoline [O] (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Quinoline Synthesis.

Scope and Limitations:

  • Advantages: Uses simple, inexpensive starting materials. Effective for producing unsubstituted or simple alkyl-substituted quinolines.

  • Limitations: Extremely harsh and exothermic conditions.[6] Limited functional group tolerance. The use of strong acids and oxidizing agents restricts its application with sensitive substrates. Regioselectivity can be poor with substituted anilines.[6]

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones directly, instead of generating acrolein in situ.[8][13] This provides greater flexibility in the substitution pattern of the resulting quinoline.

Mechanism and Rationale: The mechanism is analogous to the Skraup synthesis, beginning with the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed intramolecular electrophilic substitution and subsequent dehydration and oxidation to furnish the quinoline product.[8]

DvM_Workflow Start Aniline + α,β-Unsaturated Carbonyl Step1 1. Michael Addition Start->Step1 Step2 2. Acid-Catalyzed Cyclization Step1->Step2 Step3 3. Dehydration Step2->Step3 Step4 4. Oxidation (Aromatization) Step3->Step4 End Substituted Quinoline Step4->End

Caption: General workflow of the Doebner-von Miller reaction.

Scope and Limitations:

  • Advantages: More versatile than the Skraup synthesis, allowing for the preparation of 2- and 4-substituted quinolines.[9]

  • Limitations: Still relies on strongly acidic conditions, limiting substrate scope. The reaction can produce complex mixtures of products, especially when the α,β-unsaturated carbonyl is generated in situ from aldehydes.

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone.[8][14][15]

Mechanism and Rationale: The reaction proceeds in two main stages. First, the aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate (a Schiff base tautomer).[14][16] The choice of which carbonyl reacts can be influenced by steric and electronic factors. In the second stage, a strong acid (e.g., concentrated H₂SO₄) catalyzes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the final quinoline product.[8][14] The cyclization is the rate-determining step.[16]

Combes_Mechanism Reactants Aniline + β-Diketone Enamine Enamine Intermediate Reactants->Enamine Condensation - H₂O Cyclized Cyclized Intermediate Enamine->Cyclized H₂SO₄ (cat.) Annulation (RDS) Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline Dehydration - H₂O

Caption: Key stages of the Combes Quinoline Synthesis.

Scope and Limitations:

  • Advantages: A straightforward method for accessing 2,4-dialkyl or 2,4-diaryl quinolines.

  • Limitations: Requires strongly acidic conditions for cyclization. Strongly deactivating groups on the aniline can prevent the reaction.[15] The reaction may yield isomeric products if an unsymmetrical β-diketone is used.

The Conrad-Limpach-Knorr Synthesis

This method utilizes anilines and β-ketoesters to produce quinolones (specifically, 4-quinolones or 2-quinolones).[11][17] The outcome is highly dependent on the reaction temperature.

Mechanism and Rationale: The aniline can react with the β-ketoester at either the ketone or the ester carbonyl.

  • Conrad-Limpach Pathway (lower temp., ~140°C): Nucleophilic attack at the ketone forms a β-arylaminoacrylate intermediate. Thermal cyclization then occurs via electrophilic attack on the aniline ring, yielding a 4-quinolone .[17]

  • Knorr Pathway (higher temp., >200°C): Nucleophilic attack at the ester carbonyl forms a β-ketoanilide intermediate. Acid-catalyzed cyclization and dehydration then produce a 2-quinolone .

Scope and Limitations:

  • Advantages: Provides selective access to either 4-quinolones or 2-quinolones by controlling the reaction temperature.

  • Limitations: High temperatures are required for cyclization, which can limit functional group tolerance. The separation of intermediates can be challenging.[17]

The Friedländer Annulation

The Friedländer synthesis is one of the most versatile and widely used classical methods. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., a ketone or ester).[8]

Mechanism and Rationale: The reaction is typically base- or acid-catalyzed and proceeds via an initial aldol-type condensation between the enolate of the methylene-carbonyl compound and the 2-aminoaryl aldehyde/ketone. This is followed by an intramolecular cyclization (condensation) with the loss of water to form the quinoline ring.[8] Its simplicity and convergence make it a powerful tool.[18]

Scope and Limitations:

  • Advantages: High convergence and generally good yields. The substitution pattern of the final product is unambiguously determined by the starting materials. Milder conditions are often possible compared to Skraup or Combes syntheses.[19][20]

  • Limitations: The primary drawback is the often-limited availability and stability of the required 2-aminoaryl aldehyde or ketone precursors.

II. Modern Methodologies: Precision, Efficiency, and Scope

Driven by the demands of drug discovery, modern synthetic chemistry has focused on developing milder, more efficient, and more versatile routes to quinolines. These methods often employ transition-metal catalysis and C-H activation strategies to overcome the limitations of classical approaches.[3][6]

Transition-Metal-Catalyzed Syntheses

Catalysts based on palladium, copper, iron, iridium, and other metals have revolutionized quinoline synthesis.[21][22] These methods enable the construction of the quinoline core under significantly milder conditions, with superior functional group tolerance and regioselectivity.

General Strategy and Rationale: Many of these reactions involve a cascade or multicomponent approach where the catalyst facilitates key bond-forming events. For example, a palladium catalyst can facilitate the annulation of o-iodoanilines with propargyl alcohols, tolerating a wide array of functional groups.[21] Iridium catalysts can mediate the environmentally benign synthesis of quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones.[21] These catalytic cycles often involve steps like oxidative addition, migratory insertion, and reductive elimination, providing precise control over bond formation that is unattainable with classical methods.

Catalytic_Cycle center Catalytic Cycle A Active Catalyst [M(0)] B Oxidative Addition A->B R-X C Coordination/ Insertion B->C Substrate 2 D Reductive Elimination C->D D->A Product

Caption: A generalized catalytic cycle for quinoline synthesis.

Advantages over Classical Methods:

  • Mild Conditions: Reactions are often run at or near room temperature, preserving sensitive functional groups.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups (esters, nitriles, halides) that would not survive classical conditions.

  • High Selectivity: Catalytic control often leads to a single product isomer, avoiding the separation issues common in classical syntheses.

  • Atom Economy: Modern cascade reactions can build complex quinolines from simple precursors in a single pot, reducing waste.[3]

C-H Activation and Functionalization

Direct C-H activation is a state-of-the-art strategy that forges C-C or C-N bonds by directly functionalizing a carbon-hydrogen bond.[4] This approach is highly atom-economical and can be used to either construct the quinoline ring or to functionalize a pre-existing quinoline core with high precision.[1][7]

Strategy and Rationale: Metal-free strategies have been developed that use an iodide catalyst to facilitate the functionalization of C(sp³)–H bonds in starting materials like 2-methylquinolines, which then react with 2-styrylanilines in a tandem cyclization to form complex quinoline derivatives.[3][7] This avoids the need for expensive and potentially toxic transition metals and pre-functionalized starting materials, representing a greener and more efficient pathway.[3][7]

Advantages:

  • Step and Atom Economy: Avoids the need for pre-functionalization of substrates (e.g., halogenation), reducing the number of synthetic steps and waste.[3]

  • Novel Reactivity: Enables the formation of bonds at positions that are difficult to access through traditional methods.

  • Environmental Benefits: Metal-free C-H activation protocols offer a more sustainable alternative to classical and transition-metal-catalyzed reactions.[7]

III. Comparative Analysis: At-a-Glance

The choice of synthetic route depends critically on the target molecule's substitution pattern, the required scale, and the available starting materials. The following table summarizes the key features of the discussed methods.

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Conditions Yield Range Key Advantages Major Limitations
Skraup Aniline, GlycerolH₂SO₄, NitrobenzeneHarsh, >100°C, ExothermicVariable, often low-moderateInexpensive, simple starting materialsPoor functional group tolerance, low safety profile, poor selectivity.[6]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (HCl, H₂SO₄)Harsh, Acidic, High Temp.ModerateMore versatile than Skraup for substituted quinolines.Harsh conditions, potential for side products.
Combes Aniline, β-DiketoneH₂SO₄ or Polyphosphoric AcidStrongly Acidic, High Temp.Moderate to GoodDirect synthesis of 2,4-disubstituted quinolines.Harsh conditions, limited to acid-stable substrates.[8][14]
Conrad-Limpach Aniline, β-KetoesterThermal (or Acidic)High Temp. (140-250°C)Moderate to GoodSelective access to 4-quinolones.High energy input, limited functional group tolerance.
Friedländer 2-Aminoaryl Ketone/Aldehyde, Methylene CarbonylAcid or Base CatalystOften Milder, 45-100°CGood to ExcellentHigh convergence, unambiguous regiochemistry, milder conditions.[19]Availability and stability of 2-aminoaryl carbonyl precursors.
Transition-Metal o-Haloanilines, Anilines, Alkynes, AlcoholsPd, Cu, Ir, Fe catalystsMild, often <100°CGood to ExcellentExcellent functional group tolerance, high selectivity, broad scope.[21]Catalyst cost, ligand sensitivity, removal of metal traces.
C-H Activation Anilines, Alkenes, Methyl-heterocyclesMetal-free (I₂) or Metal CatalystsMild to ModerateModerate to ExcellentHighly atom- and step-economical, novel disconnections.[3][7]Substrate scope can be limited, directing groups may be needed.

IV. Experimental Protocols: A Practical Perspective

To provide a tangible comparison, detailed protocols for a classical and a modern synthesis are provided below.

Protocol 1: Friedländer Annulation for Poly-substituted Quinolines (Classical)

This protocol describes a mild, catalyst-free synthesis of a substituted quinoline in water, showcasing a greener approach to a classical reaction.

Objective: To synthesize 2-propyl-3-methyl-quinoline-4-carbonitrile.

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • 3-Oxohexanenitrile (1.2 mmol)

  • Water (5 mL)

Procedure:

  • Combine 2-aminobenzophenone (1 mmol) and 3-oxohexanenitrile (1.2 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Add 5 mL of deionized water to the flask.

  • Heat the reaction mixture to reflux (100°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • The product will often precipitate from the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure quinoline product.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 15 mL), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography if necessary.

Causality and Justification: The Friedländer reaction is fundamentally a condensation. Using water as a solvent at reflux provides sufficient thermal energy to overcome the activation barrier for both the initial aldol addition and the subsequent cyclizing dehydration, without the need for harsh acids or bases that could damage sensitive functional groups. This approach prioritizes environmental safety and simplifies workup.

Protocol 2: Metal-Free C(sp³)–H Functionalization/Cyclization (Modern)

This protocol illustrates a modern, metal-free approach to synthesizing 2-heteroaromatic quinolines.[3]

Objective: To synthesize 2-(benzo[d]thiazol-2-yl)-4-phenylquinoline.

Materials:

  • 2-Methylbenzo[d]thiazole (0.3 mmol)

  • 2-Styrylaniline (0.54 mmol)

  • Iodine (I₂) (0.06 mmol, 0.2 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O) (0.9 mmol, 3 equiv)

  • Dimethyl sulfoxide (DMSO) (1.5 mL)

Procedure:

  • To a sealed reaction vial, add 2-methylbenzo[d]thiazole (0.3 mmol), 2-styrylaniline (0.54 mmol), and iodine (0.06 mmol).

  • Add 1.5 mL of DMSO, followed by the TBHP solution (0.9 mmol).

  • Seal the vial and place it in a preheated oil bath at 120°C.

  • Stir the reaction for 12-24 hours. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired functionalized quinoline.

Causality and Justification: This reaction hinges on the iodine-catalyzed oxidation of the methyl group on the benzothiazole to an aldehyde in situ. TBHP acts as the terminal oxidant. DMSO serves as both a high-boiling solvent and can participate in the oxidation process.[3] The newly formed aldehyde then undergoes a Friedländer-type condensation with the 2-styrylaniline, which cyclizes and aromatizes under the thermal conditions to yield the final product. This metal-free C-H activation/condensation cascade avoids pre-functionalization and the use of expensive metal catalysts, representing a highly efficient and modern synthetic strategy.[3][7]

Conclusion and Future Outlook

While classical syntheses like the Friedländer and Combes reactions remain valuable for their simplicity and directness, their scope is often constrained by harsh conditions. The future of quinoline synthesis is firmly rooted in modern catalytic methods. The development of novel transition-metal-catalyzed reactions and, more recently, metal-free C-H activation strategies, has profoundly expanded the toolkit for medicinal chemists.[4] These approaches offer unparalleled efficiency, functional group tolerance, and control over regioselectivity, enabling the rapid construction of complex and diverse quinoline libraries for drug discovery.[22] As the field progresses, we anticipate a continued emphasis on developing even more sustainable and atom-economical catalytic systems that further streamline access to this vital heterocyclic scaffold.

References

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  • Zhang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6969–6978. [Link]

  • Oreshkina, E. A., & Ananikov, V. P. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Chemistry of Heterocyclic Compounds, 42(6), 679-709. [Link]

  • Zhang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH. [Link]

  • Sharma, S., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 22(1), 37-60. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

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  • Current progress toward synthetic routes and medicinal significance of quinoline. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 59. [Link]

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  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2019). Molecules, 24(10), 1909. [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). Journal of Combinatorial Chemistry, 11(1), 123-130. [Link]

  • Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. (2019). Polycyclic Aromatic Compounds, 39(5), 441-450. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • Making quinoline - the Skraup synthesis. (2021). YouTube. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). Journal of Physical Organic Chemistry, 21(11), 977-983. [Link]

  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. (2012). ChemInform, 43(1). [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic Acid

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, actionable intelligence for the safe han...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, actionable intelligence for the safe handling of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid. The protocols outlined below are designed to establish a self-validating system of safety, ensuring the protection of personnel, the integrity of your research, and environmental compliance.

Hazard Profile: An Evidence-Based Assessment

Based on data from similar molecules, the compound should be treated as, at minimum, harmful and irritant. The GHS classifications for related compounds suggest a profile that includes potential for acute toxicity, skin and eye irritation, and environmental hazards.[1][2][3][4]

Table 1: Anticipated Hazard Classification

Hazard ClassCategoryPrecautionary StatementRationale/Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.Based on the SDS for 6-chloro-3-methyl-2-phenyl-4-quinoline carboxylic acid.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.A common characteristic of quinoline derivatives and chlorinated aromatics.[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.As seen in the SDS for 8-Chloro-2-methylquinoline.[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.A potential hazard when handling the compound as a powder.[2][4]
Hazardous to the Aquatic EnvironmentChronic 2H411: Toxic to aquatic life with long lasting effects.A common feature of quinoline-based structures.[3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is predicated on the physical form of the chemical (solid vs. solution) and the specific laboratory operation being performed.

Table 2: Required Personal Protective Equipment

EquipmentSpecificationPurposeProtection Level
Hand Protection Viton® or Butyl Rubber Gloves (Double-gloving recommended)Aromatic and halogenated hydrocarbons can degrade common glove materials like nitrile.[5] Viton® shows excellent resistance to chlorinated aromatic compounds, with no permeation detected after 4 hours in one study.[6] Nitrile gloves show breakthrough times of less than one hour for similar compounds.[6]Primary
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects eyes from accidental splashes of solutions or contact with airborne powder.[7][8]Primary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a significant risk of splashes, such as during transfer of larger quantities or when preparing stock solutions.[8][9]Secondary
Body Protection Laboratory Coat (fully buttoned) Chemical-resistant ApronProtects skin and personal clothing from contamination.[7][8] An apron provides an additional layer of protection against splashes of solutions.[10]Primary & Secondary
Respiratory Protection - N95 Particulate Respirator - Air-purifying respirator with organic vapor cartridges- For handling the solid, powdered form to prevent inhalation of dust particles.[7] - For handling solutions, especially with volatile solvents, or when vapors may be generated.[7]Task-Dependent

Operational Workflow: From Preparation to Disposal

Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram and procedural steps provide a clear, repeatable process for handling 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling risk_assessment 1. Risk Assessment (Review SDS of analogs) eng_controls 2. Engineering Controls (Certify Fume Hood) risk_assessment->eng_controls Proceed if safe ppe 3. Don Appropriate PPE (See Table 2) eng_controls->ppe weighing 4. Handle Solid (In fume hood, on disposable liner) ppe->weighing dissolving 5. Prepare Solution (Add solid to solvent slowly) weighing->dissolving decontaminate 6. Decontaminate (Glassware & Surfaces) dissolving->decontaminate waste 7. Waste Disposal (Segregated Hazardous Waste) decontaminate->waste remove_ppe 8. Remove PPE (Gloves last) waste->remove_ppe

Caption: Standard workflow for handling 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid.

Step-by-Step Handling Protocol:

1. Work Area Preparation:

  • Causality: To prevent the release of airborne particles or vapors into the laboratory environment, all work must be conducted within a certified chemical fume hood.[7][8]

  • Procedure:

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure the sash is positioned at the lowest practical height.

    • Cover the work surface with an absorbent, disposable liner to contain any minor spills.

2. Handling the Solid Compound:

  • Causality: The primary risks when handling the solid are inhalation of fine particles and skin contact.

  • Procedure:

    • Don all required PPE as specified in Table 2, including an N95 respirator.

    • Tare a suitable container on a balance inside the fume hood.

    • Carefully transfer the desired amount of the solid compound using a spatula. Avoid creating dust clouds.

    • Close the primary container immediately after dispensing.

3. Preparing Solutions:

  • Causality: This step introduces the risk of splashes and, depending on the solvent, vapor inhalation.

  • Procedure:

    • Select a solvent appropriate for your experimental needs. Note that the use of volatile solvents increases the risk of inhalation.

    • Slowly add the weighed solid to the solvent to prevent splashing.[7]

    • If using a volatile solvent, an air-purifying respirator with organic vapor cartridges may be required in addition to the fume hood.[7]

    • Stir the solution using a magnetic stir bar or other appropriate method within the closed or covered vessel.

4. Decontamination and Disposal Plan:

  • Causality: Proper decontamination and waste segregation are essential to prevent cross-contamination and ensure compliant disposal, protecting both personnel and the environment.

  • Procedure:

    • Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

    • Waste Segregation: All materials contaminated with 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid are to be considered hazardous waste.[8]

      • Solid Waste: Contaminated gloves, disposable liners, weigh boats, and paper towels must be placed in a dedicated, clearly labeled solid hazardous waste container.[7]

      • Liquid Waste: Unused solutions and decontamination rinses must be collected in a labeled liquid hazardous waste container. Do not discharge into drains.[1]

    • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid".

    • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • PENTA. (2025). Safety Data Sheet: Quinoline. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • Mikatavage, M., et al. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal. [Link]

Sources

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